BDP FL azide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(3-azidopropyl)-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BF2N6O/c1-12-10-13(2)25-16(12)11-15-5-4-14(26(15)18(25,19)20)6-7-17(27)22-8-3-9-23-24-21/h4-5,10-11H,3,6-9H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOHTCNDGJLUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to BDP FL Azide for Researchers and Drug Development Professionals
CAS Number: 1379771-95-5[1][2][3]
Introduction
BDP FL azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is characterized by its bright green fluorescence, high photostability, and a reactive azide group that enables its use in bioorthogonal chemistry, specifically in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in labeling biomolecules, and visualizations of relevant chemical and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging fluorescent labeling for their studies.
Physicochemical and Spectroscopic Properties
This compound is recognized for its excellent spectroscopic properties, which make it a versatile tool in fluorescence-based applications. It is compatible with standard fluorescein (FAM) and Alexa Fluor 488 filter sets. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 1379771-95-5, 2243566-18-7 | |
| Molecular Formula | C₁₇H₂₁BF₂N₆O | |
| Molecular Weight | 374.20 g/mol | |
| Appearance | Orange solid | |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 512 nm | |
| Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | |
| Storage Conditions | Store at -20°C in the dark. Avoid prolonged exposure to light. |
Core Applications in Research and Drug Development
The primary utility of this compound lies in its ability to be covalently attached to alkyne-modified biomolecules via click chemistry. This enables a wide range of applications, including:
-
Biomolecule Labeling: Covalent labeling of proteins, nucleic acids, and other biomolecules for visualization and tracking.
-
Fluorescence Imaging: High-resolution imaging of labeled molecules in both live and fixed cells.
-
Flow Cytometry: Detection and quantification of labeled cells and particles.
-
Drug Delivery and Uptake Studies: Monitoring the cellular uptake and distribution of drug candidates.
Experimental Protocols
The following are detailed protocols for the labeling of proteins and oligonucleotides with this compound using copper(I)-catalyzed click chemistry.
Protocol 1: Labeling of Alkyne-Modified Proteins
This protocol outlines the steps for conjugating this compound to a protein that has been previously modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a sodium azide-free buffer
-
This compound
-
1.5x Protein Labeling Buffer (containing THPTA ligand and aminoguanidine)
-
Ascorbic acid (freshly prepared 50 mM stock solution in water)
-
DMSO or DMF for dissolving this compound
-
Inert gas (argon or nitrogen)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a fresh 50 mM stock solution of ascorbic acid in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.
-
Add the this compound stock solution to the protein mixture. The recommended molar excess of the dye is typically 3-fold, but may need to be optimized (ranging from 1.5 to 10-fold). Vortex briefly to mix.
-
-
Degassing (Recommended):
-
To prevent oxidation of the copper(I) catalyst, degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I).
-
Flush the headspace of the tube with the inert gas and cap it tightly.
-
Vortex the solution gently.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 8-16 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and other reaction components using dialysis or size-exclusion chromatography.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of an alkyne-containing DNA or RNA oligonucleotide with this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound (10 mM stock in DMSO)
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Ascorbic acid (freshly prepared 5 mM stock in water)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
-
Inert gas (argon or nitrogen)
-
Acetone or ethanol for precipitation
-
Purification system (e.g., RP-HPLC or PAGE)
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the 10 mM this compound stock solution. A 1.5-fold molar excess relative to the oligonucleotide is recommended. Vortex to mix.
-
-
Catalyst Addition:
-
Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the vial with inert gas and cap it tightly. Vortex thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Precipitation and Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA).
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the conjugate.
-
Discard the supernatant, wash the pellet with acetone, and centrifuge again.
-
Dry the pellet and purify the conjugate using reverse-phase HPLC (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Workflow.
Caption: Experimental Workflow for Cellular Imaging of a Drug Target.
References
BDP FL azide chemical structure
An In-Depth Technical Guide to BDP FL Azide for Researchers and Drug Development Professionals
Introduction
This compound is a fluorescent probe widely utilized in biological research and drug development for the labeling and detection of biomolecules. As an analog of BODIPY® FL azide, it belongs to the borondipyrromethene class of dyes, which are known for their bright fluorescence, high photostability, and high quantum yields in aqueous environments.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical structure, spectral properties, and a detailed protocol for its application in bio-conjugation via click chemistry.
Chemical Structure and Properties
This compound is characterized by a core borondipyrromethene fluorophore functionalized with an azide group. This azide moiety allows for its covalent attachment to alkyne-modified biomolecules through a highly selective and efficient bio-orthogonal reaction known as click chemistry.[3]
The chemical formula for this compound is C17H21BF2N6O, and it has a molecular weight of approximately 374.2 g/mol .[2][4] It is typically supplied as an orange solid and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. For optimal stability, this compound should be stored at -20°C in the dark, as it is sensitive to light.
Quantitative Data
The spectral properties of this compound make it compatible with standard fluorescein (FAM) and Alexa Fluor 488 filter sets. A summary of its key quantitative spectral data is presented in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 - 512 nm | |
| Molar Extinction Coefficient (ε) | 80,000 - 92,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 |
Applications in Research and Drug Development
The primary application of this compound is the fluorescent labeling of alkyne-containing biomolecules, such as proteins, nucleic acids, and other cellular components, through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is highly specific and efficient, allowing for precise labeling in complex biological samples.
Key applications include:
-
Fluorescence Imaging: Enables the visualization of labeled biomolecules in both live and fixed cells.
-
Flow Cytometry: Used for the detection and analysis of labeled cells and particles.
-
Biomolecule Labeling: Facilitates the study of proteins, nucleic acids, and other biomolecules in various research contexts.
Experimental Protocol: Labeling of Alkyne-Modified Proteins
This section details a representative protocol for the conjugation of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.
Materials and Reagents:
-
Alkyne-modified protein in an azide-free buffer
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Protein labeling buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)
-
Ascorbic acid (freshly prepared 50 mM solution in water)
Experimental Workflow Diagram
Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a fresh 50 mM solution of ascorbic acid in water. This solution oxidizes readily and should be made immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.
-
Add the this compound stock solution to the protein mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended.
-
Gently mix the components.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce the copper(II) to the catalytically active copper(I) state and initiate the cycloaddition.
-
If possible, perform this and the subsequent incubation step under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of copper(I).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 to 2 hours, protected from light.
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-
Purification of the Labeled Protein:
-
Following incubation, purify the BDP FL-labeled protein from excess dye and other reaction components. This can be achieved using methods such as gel filtration, dialysis, or spin filtration.
-
-
Analysis and Storage:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.
-
The purified, labeled protein can be stored under appropriate conditions, typically at -20°C or -80°C, protected from light.
-
Signaling Pathway and Logical Relationship Diagram
The underlying principle of using this compound is the bio-orthogonal "click" reaction, which creates a stable triazole linkage between the dye and the target biomolecule.
Caption: Logical diagram of the this compound labeling process via click chemistry.
References
An In-depth Technical Guide to BDP FL Azide: Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe BDP FL azide, focusing on its spectral characteristics and its primary application in bioorthogonal chemistry. Detailed experimental protocols are provided to enable researchers to effectively utilize this versatile fluorophore in their work.
Core Properties of this compound
This compound is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[4][5] This high specificity and efficiency make this compound an invaluable tool for labeling a wide range of biomolecules, including proteins and nucleic acids, for visualization and quantification in biological systems. The fluorophore is compatible with standard FAM (fluorescein) and Alexa Fluor 488 filter sets, making it readily adaptable to most fluorescence-based instrumentation.
Quantitative Spectral Data
The key photophysical properties of this compound are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, ensuring optimal excitation and detection of the emitted signal.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 - 512 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.92 - 0.97 |
Experimental Protocols
This section details the methodologies for two key experimental procedures involving this compound: the determination of its fluorescence spectra and its application in labeling proteins via click chemistry.
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the steps to determine the fluorescence spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer-compatible cuvettes (e.g., 1 cm path length quartz)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Ensure the dye is fully dissolved by vortexing. Store this stock solution at -20°C, protected from light.
-
Working Solution Preparation: Dilute the 1 mM stock solution to a final concentration of 1-5 µM in PBS. The optimal concentration may require titration to achieve a signal within the linear range of the instrument.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio (a starting point of 5 nm is common).
-
-
Blank Measurement:
-
Fill a cuvette with the solvent used for the working solution (PBS).
-
Place the cuvette in the spectrofluorometer.
-
Perform a scan across the intended emission and excitation ranges to measure the background fluorescence of the solvent. This will be subtracted from the sample measurements.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the known emission maximum of this compound (~510 nm).
-
Scan a range of excitation wavelengths (e.g., 400-550 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
-
Emission Spectrum Measurement:
-
Rinse the cuvette with the this compound working solution and then fill it with the same solution.
-
Set the excitation wavelength to the determined excitation maximum (~503 nm).
-
Scan a range of emission wavelengths (e.g., 500-600 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra for both excitation and emission measurements.
-
Identify the peak wavelengths for the excitation and emission maxima.
-
Protocol for Labeling Alkyne-Modified Proteins with this compound
This protocol describes the copper(I)-catalyzed click chemistry reaction for conjugating this compound to a protein containing an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
2M Triethylammonium acetate buffer, pH 7.0
-
5 mM Ascorbic Acid solution (freshly prepared)
-
10 mM Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution in 55% DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Purification column (e.g., size-exclusion chromatography) to remove excess dye
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dissolve the alkyne-modified protein in water or a suitable buffer.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-modified protein solution.
-
Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to the reaction mixture.
-
Add the 10 mM this compound stock solution. The molar excess of the dye may need to be optimized depending on the protein and the number of labeling sites.
-
Vortex the mixture gently.
-
-
Catalyst Addition and Reaction:
-
Add the required volume of 5 mM ascorbic acid solution to the mixture and vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30-60 seconds to remove oxygen, which can interfere with the copper(I) catalyst.
-
Add the required amount of 10 mM Copper(II)-TBTA stock solution.
-
Flush the vial with inert gas and cap it tightly.
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature overnight, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess dye and other reaction components using a suitable method such as size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance and fluorescence of the purified protein conjugate.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for Measuring Fluorescence Spectra.
Caption: Copper-Catalyzed Click Chemistry Workflow.
Caption: this compound Labeling and Detection Pathway.
References
Unveiling the Brilliance: A Technical Guide to BDP FL Azide Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core photophysical properties of BDP FL azide, a versatile fluorescent probe with significant applications in biological research and drug development. We provide a comprehensive overview of its fluorescence quantum yield, detailed experimental methodologies for its characterization and application, and visual representations of its use in key experimental workflows.
Core Photophysical Properties of this compound
This compound is a member of the borondipyrromethene (BODIPY) class of dyes, renowned for their exceptional photostability and high fluorescence quantum yields.[1] Its bright green fluorescence, compatible with standard FAM (fluorescein) filter sets, makes it a valuable tool for a wide range of fluorescence-based assays.[1][2] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[3][4]
The quantitative photophysical characteristics of this compound are summarized in the table below, providing a clear comparison of its key performance indicators.
| Property | Value | Reference |
| Fluorescence Quantum Yield (Φ) | 0.97 | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |
| Excitation Maximum (λ_exc) | 503 nm | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |
| Emission Maximum (λ_em) | 509 nm | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |
| Solubility | DMSO, DMF | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |
Experimental Protocols
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of this compound using a comparative method with a well-characterized fluorescence standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
High-purity solvent (e.g., ethanol or DMSO)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both this compound and the fluorescence standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the Gradient: The slope (gradient) of the resulting straight line is proportional to the fluorescence quantum yield.
-
Calculate Quantum Yield: The quantum yield of the this compound (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients of the plots for the sample and the standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if different).
-
Labeling of Alkyne-Modified Oligonucleotides with this compound via Click Chemistry
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified oligonucleotides with this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Sodium ascorbate (freshly prepared 100 mM solution in water)
-
Copper(II) sulfate (CuSO₄) (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (100 mM in water)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide (e.g., 1 nmol)
-
Nuclease-free water to a final volume of 50 µL
-
2 M TEAA buffer (5 µL, final concentration 200 mM)
-
This compound (e.g., 10 nmol in 1 µL of DMSO)
-
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by combining:
-
20 mM CuSO₄ (2.5 µL)
-
100 mM THPTA (2.5 µL)
-
100 mM Sodium ascorbate (5 µL)
-
-
Initiate the Reaction: Add the catalyst premix to the reaction mixture.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows where this compound is a critical component.
Caption: Workflow for labeling and analysis of cells with this compound.
Caption: Workflow for ADC synthesis and cellular trafficking studies.
Caption: Metabolic labeling and detection of glycans using this compound.
References
An In-Depth Technical Guide to the Photophysical Properties of BDP FL Azide
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision dictated by its photophysical characteristics and chemical reactivity. BDP FL azide, a derivative of the BODIPY (boron-dipyrromethene) class of dyes, has emerged as a prominent tool for fluorescent labeling.[][] This guide provides a comprehensive overview of its core properties, experimental methodologies for their characterization, and its application in bio-conjugation.
This compound is a bright, green-emitting fluorophore recognized for its high photostability and substantial fluorescence quantum yield, particularly in aqueous environments.[3][4][5] Its azide functional group enables its covalent attachment to alkyne-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This specific and efficient reaction makes this compound an invaluable reagent for labeling proteins, nucleic acids, and other molecules for visualization and analysis.
Core Photophysical Properties
The utility of this compound in fluorescence-based applications stems from its excellent photophysical parameters. It is compatible with standard FAM (fluorescein) and Alexa Fluor 488 filter sets, making it readily adaptable to common fluorescence instrumentation.
Data Summary
The quantitative photophysical properties of this compound are summarized below. These values represent the consensus from multiple suppliers and are typically measured in solvents like methanol or aqueous buffers (e.g., PBS, pH 7.4).
| Property | Value | Source(s) |
| Absorption Maximum (λabs) | 503 nm | |
| Emission Maximum (λem) | 509 - 512 nm | |
| Molar Extinction Coefficient (ε) | 80,000 - 92,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φf) | ~0.97 | |
| Fluorescence Lifetime (τ) | ~4-5 ns (estimated from BDP FL conjugates) | |
| Correction Factor at 260 nm (CF260) | 0.015 | |
| Correction Factor at 280 nm (CF280) | 0.027 |
Key Applications and Workflow
The primary application of this compound is the fluorescent labeling of biomolecules via click chemistry. This process allows for the specific and efficient attachment of the bright, photostable BDP FL dye to a target molecule for subsequent detection and analysis in techniques like fluorescence imaging and flow cytometry.
References
BDP FL Azide: A Comprehensive Technical Guide for Advanced Biological Research
For Immediate Release
This technical guide provides an in-depth overview of BDP FL azide, a high-performance fluorescent probe, for researchers, scientists, and drug development professionals. This compound is a bright, photostable, green-emitting dye that has become an invaluable tool for the precise labeling and visualization of biomolecules within complex biological systems. Its utility is primarily centered on its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the specific covalent attachment of the BDP FL fluorophore to a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and lipids.
Core Properties and Spectroscopic Data
This compound belongs to the borondipyrromethene (BODIPY) class of dyes, which are known for their exceptional photophysical properties.[1] These dyes are characterized by high fluorescence quantum yields that are largely insensitive to the polarity of their environment, sharp excitation and emission peaks, and high photostability, making them ideal for demanding imaging applications.[1]
The key quantitative specifications of this compound are summarized in the table below, providing a clear reference for experimental design and instrument setup.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₁BF₂N₆O | [2] |
| Molecular Weight | 374.20 g/mol | [2] |
| Excitation Maximum (λex) | 503-504 nm | [3] |
| Emission Maximum (λem) | 509-514 nm | |
| Extinction Coefficient (ε) | 85,000 - 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM, alcohols) |
Principle of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" reaction forms a stable triazole linkage between the azide moiety of BDP FL and a terminal alkyne group on a target biomolecule. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups, allowing for the precise labeling of target molecules in complex biological samples, including live cells.
The CuAAC reaction is known for its high efficiency, rapid kinetics, and biocompatibility when appropriate ligands are used to stabilize the copper(I) catalyst and minimize cellular toxicity.
Key Applications in Research and Drug Development
This compound has a broad range of applications in molecular and cell biology, as well as in the drug development pipeline. Its versatility allows for the investigation of a wide array of biological processes.
Fluorescence Imaging and Microscopy
This compound is extensively used for fluorescence imaging of live and fixed cells. Its bright and stable green fluorescence makes it an excellent choice for long-term imaging experiments with minimal phototoxicity. Researchers can visualize the subcellular localization, trafficking, and dynamics of labeled proteins, lipids, and other biomolecules.
Flow Cytometry
The fluorophore's compatibility with the FAM (fluorescein) channel allows for the use of this compound in flow cytometry to detect and quantify cells that have incorporated an alkyne-modified substrate. This is particularly useful for studying cellular processes such as proliferation, apoptosis, and metabolic activity.
Biomolecule Labeling and Bioconjugation
This compound enables the straightforward labeling of a variety of biomolecules, including proteins and nucleic acids, that have been engineered to contain an alkyne group. This allows for the creation of fluorescently tagged probes for use in a multitude of downstream applications, such as fluorescence resonance energy transfer (FRET) studies and binding assays.
Drug Delivery and Uptake Studies
In the realm of drug development, this compound can be used to track the delivery and uptake of drug candidates. By attaching an alkyne handle to a drug molecule, its journey into and within cells can be visualized and quantified after click reaction with this compound. This provides valuable insights into the pharmacokinetics and cellular distribution of novel therapeutics.
Experimental Protocols
The following are generalized protocols for common applications of this compound. It is important to note that optimization of concentrations, incubation times, and other parameters may be necessary for specific experimental systems.
Protocol 1: Labeling of Alkyne-Modified Proteins in Solution
This protocol describes the labeling of a purified protein containing an alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Size-exclusion chromatography column for purification
Methodology:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. A 5-10 fold molar excess of the dye is typically recommended.
-
In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions.
-
Add the catalyst solution to the protein-dye mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).
Protocol 2: Metabolic Labeling and Imaging of Cellular Glycans
This protocol outlines the metabolic incorporation of an alkyne-modified sugar into cellular glycans, followed by fluorescent labeling with this compound.
Materials:
-
Cells in culture
-
Alkyne-modified sugar analog (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAl)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Click chemistry reaction buffer (containing CuSO₄, a copper-chelating ligand like THPTA, and a reducing agent like sodium ascorbate)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Methodology:
-
Metabolic Labeling: Culture cells in the presence of the alkyne-modified sugar analog for 24-72 hours to allow for its incorporation into cellular glycans.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative solution for 15-20 minutes at room temperature, and then permeabilize with the permeabilization buffer for 10-15 minutes.
-
Click Reaction: Prepare the click reaction cocktail by mixing the this compound, CuSO₄, ligand, and reducing agent in PBS.
-
Labeling: Remove the permeabilization buffer and incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.
-
Imaging: Mount the coverslips on a microscope slide and image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., excitation at ~488 nm and emission at ~520 nm).
References
BDP FL Azide vs. BODIPY FL Azide: A Technical Guide to Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of BDP FL azide and BODIPY FL azide, two powerful fluorescent probes for bioorthogonal labeling. This document outlines their core properties, provides detailed experimental protocols for their application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and illustrates key workflows for their use in biological research.
Introduction: The Identity of BDP FL and BODIPY FL Azides
In the field of bioorthogonal chemistry, the terms this compound and BODIPY FL azide are often used interchangeably. BDP stands for borondipyrromethene, which is the core chemical structure of the BODIPY class of fluorescent dyes. The "FL" designation signifies that their spectral characteristics are analogous to the well-known fluorophore, fluorescein, exhibiting bright green fluorescence. Therefore, this compound is not a different compound but rather a synonym or vendor-specific name for BODIPY FL azide.[1][2][3] Both refer to the same azide-functionalized, bright, and photostable green-emitting fluorophore designed for "click chemistry."[1][4]
These dyes are exceptionally useful for selectively labeling biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The azide group on the dye reacts with the terminal alkyne via the highly efficient and specific CuAAC reaction, forming a stable triazole linkage. This specificity allows for precise labeling in complex biological environments with minimal background interference.
Core Properties and Characteristics
BDP/BODIPY FL azide is a member of the borondipyrromethene class of dyes, which are noted for their high fluorescence quantum yields, even in aqueous environments, and excellent photostability compared to traditional dyes like fluorescein. These properties make them ideal for demanding applications such as fluorescence microscopy and flow cytometry.
Quantitative Data Summary
The key physicochemical and spectral properties of this compound / BODIPY FL azide are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509 - 512 nm | |
| Molar Extinction Coeff. (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.97 | |
| Molecular Formula | C₁₇H₂₁BF₂N₆O | |
| Molecular Weight | ~374.20 g/mol | |
| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols) | |
| Storage Conditions | Store at -20°C, protected from light, desiccate |
Experimental Protocols
The following sections provide detailed methodologies for utilizing BDP/BODIPY FL azide in common experimental contexts. These protocols are generalized and may require optimization for specific applications.
Protocol 1: In Vitro Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a purified alkyne-containing protein with BDP/BODIPY FL azide in an aqueous buffer.
Materials:
-
Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES)
-
BDP/BODIPY FL Azide
-
Click Chemistry Stock Solutions:
-
Dye Stock: 10 mM BDP/BODIPY FL Azide in DMSO.
-
Copper Stock: 20-50 mM Copper(II) Sulfate (CuSO₄) in deionized water.
-
Ligand Stock: 50-100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) ion and protects biomolecules from oxidative damage.
-
Reducing Agent Stock: 50-100 mM Sodium Ascorbate in deionized water. Must be prepared fresh.
-
Optional: 100 mM Aminoguanidine in deionized water (to prevent side reactions).
-
Methodology:
-
Preparation: In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-100 µM) in buffer. The protein solution should constitute no more than two-thirds of the final reaction volume.
-
Reagent Premix: In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL, combine the reagents in the following order:
-
Buffer
-
10 µL of 50 mM CuSO₄ (Final concentration: 1 mM)
-
25 µL of 100 mM THPTA (Final concentration: 5 mM)
-
Vortex briefly to mix. The 5:1 ligand-to-copper ratio is crucial for protecting the protein.
-
-
Reaction Assembly:
-
Add the desired amount of 10 mM BDP/BODIPY FL Azide stock to the protein solution. A 2 to 10-fold molar excess of dye over the protein is typically recommended. Vortex gently.
-
Add the catalyst premix to the protein-dye mixture.
-
-
Initiation: Add freshly prepared 100 mM sodium ascorbate to initiate the reaction. A final concentration of 2.5-5 mM is recommended.
-
Incubation: Mix the reaction by gentle inversion or slow rotation. Incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst components. For proteins, this is typically achieved via size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
Protocol 2: Metabolic Labeling and Imaging of Live Cells
This protocol outlines the process of introducing an alkyne-modified metabolic precursor into cells, followed by fixation, permeabilization, and CuAAC labeling for fluorescence microscopy.
Materials:
-
Mammalian cells cultured on glass coverslips
-
Alkyne-modified metabolic precursor (e.g., an alkyne-amino acid or alkyne-sugar)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Click Chemistry reagents (as listed in Protocol 1)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Methodology:
-
Metabolic Labeling: Culture cells in medium supplemented with the alkyne-modified metabolic precursor (e.g., 25-50 µM) for a desired period (e.g., 4-24 hours). This allows cellular machinery to incorporate the alkyne tag into newly synthesized biomolecules (e.g., proteins, glycans).
-
Wash and Fix: Gently wash the cells on coverslips twice with warm PBS to remove unincorporated precursor. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize: Wash the fixed cells twice with PBS. Permeabilize the cell membranes by incubating with permeabilization buffer for 10-15 minutes. This step is crucial to allow the click chemistry reagents to access intracellular targets.
-
Click Reaction:
-
Prepare the "Click Cocktail" immediately before use. For a 500 µL final volume per coverslip:
-
Start with PBS.
-
Add BDP/BODIPY FL Azide (e.g., final concentration of 10-25 µM).
-
Add CuSO₄ (e.g., final concentration of 50 µM).
-
Add THPTA ligand (e.g., final concentration of 250 µM).
-
Add freshly prepared Sodium Ascorbate to initiate (e.g., final concentration of 2.5 mM).
-
-
Aspirate the permeabilization buffer from the cells and add the Click Cocktail.
-
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Wash and Counterstain: Wash the cells three times with PBS. If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mount and Image: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with standard FITC/GFP filter sets.
Conclusion
This compound and BODIPY FL azide are identical, high-performance fluorescent dyes that serve as indispensable tools for bioorthogonal chemistry. Their superior brightness, photostability, and high quantum yield make them an excellent choice for a wide range of applications, from labeling purified biomolecules to imaging specific metabolic activities within cells. The provided protocols and workflows offer a robust starting point for researchers aiming to leverage the power of click chemistry for visualization and analysis in biological and drug development contexts.
References
An In-depth Technical Guide to Borondipyrromethene (BODIPY) Dyes for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Borondipyrromethene (BODIPY) dyes have become indispensable tools in biological imaging and diagnostics due to their unique photophysical properties.[1] These properties include high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability.[1][2] When combined with the versatility of "click chemistry," a suite of bioorthogonal reactions, BODIPY dyes can be precisely conjugated to a wide array of biomolecules, enabling advanced applications in cellular imaging, drug development, and theranostics.[3][4] This guide provides a technical overview of the synthesis of clickable BODIPY dyes, detailed experimental protocols for their conjugation, and a summary of their applications.
Synthesis of Clickable BODIPY Dyes
The power of using BODIPY dyes in click chemistry lies in the ability to functionalize the core BODIPY structure with either an azide or an alkyne group. This functionalization allows for covalent attachment to a target molecule bearing the complementary group. The synthesis of these "clickable" dyes typically involves modifying the BODIPY core at the meso-, α-, or β-pyrrolic positions. Introducing an ethynyl (alkyne) group, for example, creates a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
One common synthetic route involves the palladium-catalyzed Sonogashira cross-coupling of a halogenated BODIPY with a terminal alkyne. More recent, atom-economical methods include the direct C-H alkynylation of the BODIPY core, which avoids the need for pre-halogenated precursors.
Click Chemistry: Conjugating BODIPY Dyes to Biomolecules
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation. The two most prominent types of click chemistry used with BODIPY dyes are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction forms a stable triazole linkage. The copper(I) catalyst is often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. The addition of a stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and protect biomolecules from oxidative damage.
Experimental Protocol: General CuAAC Labeling of a Biomolecule
This protocol describes a general method for labeling an azide-modified biomolecule with an alkyne-functionalized BODIPY dye.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide) in a suitable aqueous buffer (e.g., PBS).
-
Alkyne-functionalized BODIPY dye, dissolved in DMSO to create a stock solution.
-
Copper(II) sulfate (CuSO₄·5H₂O) aqueous stock solution (e.g., 20 mM).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) aqueous stock solution (e.g., 50 mM).
-
Sodium ascorbate, freshly prepared aqueous stock solution (e.g., 100 mM).
-
Aminoguanidine aqueous stock solution (e.g., 100 mM).
-
Purification tools appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the appropriate buffer.
-
Add the alkyne-BODIPY dye stock solution. A 2-fold molar excess of the dye relative to the biomolecule's alkyne groups is a good starting point.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the premixed catalyst solution to the biomolecule/dye mixture. Final concentrations are typically in the range of 50-250 µM for copper.
-
Add the aminoguanidine solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-2 hours.
-
Purify the BODIPY-labeled biomolecule using a method suitable for separating the conjugate from excess dye and catalyst components.
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advantage of SPAAC is that it proceeds without the need for a potentially cytotoxic copper catalyst, making it highly suitable for live-cell imaging. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the relief of ring strain in the cyclooctyne.
Experimental Protocol: SPAAC Labeling in Live Cells
This protocol outlines the labeling of metabolically incorporated azide-containing sugars on the surface of live cells with a DBCO-functionalized BODIPY dye.
Materials:
-
Adherent mammalian cells (e.g., HeLa, CHO).
-
Complete cell culture medium.
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling.
-
DBCO-functionalized BODIPY dye.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing Ac₄ManNAz for 24-48 hours. This allows the cells to metabolize the sugar and display azides on their surface glycoproteins.
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-BODIPY dye in pre-warmed complete culture medium at a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS to remove any unincorporated Ac₄ManNAz.
-
Add the DBCO-BODIPY solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-BODIPY dye.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the specific BODIPY dye used.
-
Photophysical Properties of Clickable BODIPY Dyes
The photophysical properties of BODIPY dyes can be tuned by modifying their chemical structure. Functionalization for click chemistry can influence these properties. The following table summarizes typical photophysical data for some BODIPY derivatives.
| BODIPY Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solvent |
| BODIPY FL | ~505 | ~511 | ~80,000 | >0.9 | Methanol |
| BODIPY 493/503 | ~493 | ~503 | ~70,000 | ~0.9 | Dichloromethane |
| BODIPY 558/568 | ~558 | ~568 | ~100,000 | ~0.6 | Dichloromethane |
| Alkyne-modified BODIPY | ~499 | ~508 | ~85,000 | 0.92 | Dichloromethane |
| Azide-modified BODIPY | ~500 | ~509 | ~83,000 | 0.90 | Dichloromethane |
Note: These values are representative and can vary based on the specific substitution pattern and solvent environment.
Applications in Research and Drug Development
The combination of BODIPY dyes and click chemistry has enabled a wide range of applications:
-
Cellular Imaging: Researchers can visualize specific biomolecules, such as proteins, glycans, and nucleic acids, within living cells with high specificity and minimal perturbation. For instance, peptides targeting specific receptors like EGFR can be conjugated to BODIPY dyes to visualize receptor distribution and trafficking.
-
Drug Development: Fluorescently labeling drug candidates with BODIPY dyes via click chemistry allows for the study of their cellular uptake, distribution, and target engagement.
-
Theranostics: BODIPY dyes can also act as photosensitizers in photodynamic therapy (PDT). By attaching them to tumor-targeting molecules, it's possible to create agents that both visualize and treat cancer cells upon light activation.
Diagrams of Workflows and Pathways
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for BDP FL Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL azide is a bright, photostable, and green-emitting fluorescent dye that is an analog of BODIPY® FL azide.[1][2] Its azide functionality allows for its versatile use in "click chemistry," a set of biocompatible and highly efficient reactions for covalently labeling biomolecules. This document provides detailed application notes and protocols for the use of this compound in two major types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods are widely employed for labeling proteins, nucleic acids, and other biomolecules for applications in fluorescence imaging, flow cytometry, and other fluorescence-based detection techniques.[1]
This compound Properties
This compound is a borondipyrromethene-based dye known for its high quantum yield and photostability in aqueous environments.[2] It is compatible with standard FAM (fluorescein) and Alexa Fluor 488 filter sets.[1]
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 512 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Weight | 374.20 g/mol | |
| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols) | |
| Storage | Store at -20°C in the dark, desiccated. |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used click chemistry reaction that utilizes a copper(I) catalyst to ligate an azide to a terminal alkyne, forming a stable triazole linkage. This method is highly efficient and can be performed in aqueous buffers, making it suitable for bioconjugation.
Experimental Workflow for CuAAC Labeling of an Alkyne-Modified Protein:
Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.
Detailed Protocol for Labeling an Alkyne-Modified Protein:
This protocol is a general guideline and may require optimization for specific proteins and applications. A 3-fold molar excess of the dye is recommended as a starting point.
Materials:
-
Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Sodium Ascorbate
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA/TBTA Ligand: Prepare a 50 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in DMSO.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in an appropriate buffer.
-
Add the THPTA or TBTA ligand to the protein solution to a final concentration of 1.25 mM.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 3-fold molar excess over the protein).
-
Add the CuSO₄ stock solution to a final concentration of 0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary depending on the protein and should be determined empirically.
-
-
Purification:
-
Remove the excess this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or spin filtration. The choice of purification method will depend on the properties of the labeled protein.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BDP FL dye (at 503 nm).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and organisms.
Experimental Workflow for Live Cell Labeling with this compound:
Caption: Workflow for metabolic labeling and subsequent SPAAC reaction in live cells.
Detailed Protocol for Metabolic Labeling and SPAAC of Cell Surface Glycans:
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-conjugated BDP FL dye.
Materials:
-
Adherent mammalian cells (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated BDP FL
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate, chambered coverglass).
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
-
SPAAC Labeling:
-
Prepare a stock solution of DBCO-BDP FL in DMSO.
-
Dilute the DBCO-BDP FL in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.
-
Add the DBCO-BDP FL solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-BDP FL.
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Quantitative Data Summary
| Parameter | CuAAC | SPAAC | Reference |
| Typical Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide | |
| Catalyst | Copper(I) | None | |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours | |
| Biocompatibility | Suitable for in vitro and fixed cell labeling. Copper toxicity can be a concern for live cells. | Excellent for live cell and in vivo imaging due to the absence of a toxic catalyst. | |
| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹ (with ligand) | ~10⁻¹ - 1 M⁻¹s⁻¹ (DBCO) |
Application Example: Visualization of G Protein-Coupled Receptor (GPCR) Trafficking
Click chemistry with this compound can be a powerful tool to study the dynamic processes of GPCRs, such as internalization and recycling. By genetically encoding an unnatural amino acid containing an alkyne group into a specific site on the GPCR, the receptor can be specifically labeled with this compound.
Caption: Visualizing GPCR trafficking using this compound click chemistry.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency (CuAAC) | Inactive copper catalyst | Use a freshly prepared solution of sodium ascorbate. Ensure the reaction is protected from oxygen. |
| Low reactivity of alkyne/azide | Increase the concentration of the dye or the reaction time. Optimize the pH of the reaction buffer (typically 6.5-8.5). | |
| High Background Fluorescence | Non-specific binding of the dye | Ensure thorough purification of the labeled biomolecule. Include a blocking step (e.g., with BSA) for cell-based assays. |
| Incomplete removal of unreacted dye | Use a more stringent purification method (e.g., multiple rounds of dialysis or a longer SEC column). | |
| Cell Death (SPAAC) | High concentration of DBCO reagent | Perform a dose-response experiment to determine the optimal non-toxic concentration of the DBCO-BDP FL conjugate. |
| Contaminants in the dye solution | Use high-purity reagents. | |
| Precipitation of Reagents | Poor solubility of the dye or biomolecule | Add a co-solvent (e.g., up to 10% DMSO) to the reaction buffer. Ensure the biomolecule is at a suitable concentration. |
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with BDP FL Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This bioorthogonal reaction has found widespread use in bioconjugation, labeling, and imaging. BDP FL (BODIPY® FL) azide is a bright and photostable green-emitting fluorescent probe that is ideal for these applications. Its high quantum yield and spectral compatibility with common filter sets make it an excellent choice for sensitive detection in various biological assays.
These application notes provide detailed protocols for utilizing BDP FL azide in CuAAC reactions for labeling biomolecules and cells, along with relevant technical data and troubleshooting guidance.
Properties of this compound
This compound is a derivative of the borondipyrromethene (BODIPY) dye core, known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH. These properties make it a robust fluorescent reporter for a wide range of applications.
| Property | Value | Reference |
| Chemical Name | N-(3-azidopropyl)-4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionamide | --- |
| Molecular Weight | 374.21 g/mol | --- |
| Excitation Maximum (λex) | 503 nm | [1][2][3] |
| Emission Maximum (λem) | 512 nm | [1] |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | |
| Storage | Store at -20°C, protected from light. |
Experimental Protocols
General Protocol for CuAAC Labeling of Proteins with this compound
This protocol describes the labeling of a protein containing a terminal alkyne modification with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution: 20 mM in water
-
Sodium Ascorbate solution: 100 mM in water (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (optional but recommended): 50 mM in water. THPTA is a ligand that stabilizes the Cu(I) catalyst and protects the target biomolecule from oxidative damage.
-
DMSO (Dimethyl sulfoxide)
-
Purification resin or column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-modified protein (final concentration typically 10-100 µM)
-
This compound stock solution (2-5 molar equivalents relative to the protein)
-
THPTA solution (if used, 1-5 molar equivalents relative to CuSO₄)
-
CuSO₄ solution (final concentration 50-250 µM)
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration 1-5 mM).
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.
-
Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the BDP FL dye (at 503 nm).
Protocol for Labeling Live Cells with this compound
This protocol is designed for labeling cells that have been metabolically engineered to express azide- or alkyne-containing biomolecules on their surface or intracellularly.
Materials:
-
Cells cultured with an azide- or alkyne-containing metabolic precursor (e.g., an azido sugar for glycan labeling)
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution: 20 mM in water
-
Sodium Ascorbate solution: 100 mM in water (prepare fresh)
-
THPTA solution: 50 mM in water
-
Cell culture medium or PBS
Protocol:
-
Prepare the "Click" reaction cocktail: In a sterile tube, prepare the following reaction mix immediately before use. For a final volume of 1 mL:
-
880 µL of cell culture medium or PBS
-
10 µL of this compound stock solution (10 mM in DMSO, final concentration 100 µM)
-
50 µL of THPTA solution (50 mM, final concentration 2.5 mM)
-
10 µL of CuSO₄ solution (20 mM, final concentration 200 µM)
-
-
Initiate the reaction: Add 50 µL of freshly prepared sodium ascorbate solution (100 mM, final concentration 5 mM) to the cocktail.
-
Label the cells:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the "Click" reaction cocktail to the cells.
-
-
Incubate: Incubate the cells at room temperature for 15-30 minutes, protected from light.
-
Wash: Aspirate the reaction cocktail and wash the cells three times with PBS.
-
Imaging: The cells are now ready for fluorescence microscopy analysis.
Data Presentation
Signal-to-Noise Ratio in Cellular Imaging
| Fluorescent Azide | Relative Signal-to-Noise Ratio | Reference |
| BODIPY-FL Azide | Lower | |
| Cy3 Azide | Intermediate | |
| Sulfo-Cy3 Azide | Higher |
Mandatory Visualizations
Diagrams
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for labeling live cells using CuAAC with this compound.
Caption: Visualization of GPCR signaling using this compound labeled receptors.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient CuAAC reaction. | - Ensure the sodium ascorbate solution is freshly prepared. - Increase the concentration of copper and/or this compound. - Add a copper-stabilizing ligand like THPTA. - Degas the reaction mixture to remove oxygen, which can oxidize Cu(I). |
| Degradation of the target biomolecule. | - Use a copper ligand (e.g., THPTA) to protect the biomolecule from oxidative damage. - Reduce the reaction time or temperature. | |
| High Background Fluorescence | Non-specific binding of this compound. | - Increase the number and duration of washing steps after the labeling reaction. - Include a blocking agent (e.g., BSA) in the washing buffer for cell-based assays. - Reduce the concentration of this compound. |
| Cell Toxicity (in live-cell labeling) | Copper-mediated cytotoxicity. | - Use a biocompatible copper ligand such as THPTA. - Minimize the concentration of copper and the incubation time. - Ensure thorough washing of the cells after labeling. |
Applications in Drug Development
The CuAAC reaction with this compound is a powerful tool in various stages of drug development:
-
Target Identification and Validation: Fluorescently labeling proteins or other biomolecules allows for their visualization and tracking within cells, helping to elucidate their function and role in disease pathways.
-
High-Throughput Screening (HTS): Fluorescently tagged molecules can be used in HTS assays to identify compounds that bind to a specific target or inhibit a particular enzymatic activity.
-
Drug Delivery Studies: this compound can be used to label drug delivery vehicles (e.g., nanoparticles, liposomes) to track their uptake, distribution, and release within cells and tissues.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled drug molecules can be visualized to study their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with their biological targets.
By providing a robust and versatile method for fluorescently labeling a wide range of biomolecules, the combination of this compound and CuAAC chemistry offers significant advantages for researchers and professionals in the field of drug discovery and development.
References
- 1. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a bioorthogonal fluorescence-based assay for assessing drug uptake and delivery in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
BDP FL Azide: A High-Performance Tool for Protein Labeling in Live Cells
BDP FL azide emerges as a powerful fluorescent probe for the precise labeling and visualization of proteins within their native cellular environment. Its exceptional brightness, photostability, and compatibility with bioorthogonal click chemistry make it an invaluable tool for researchers, scientists, and drug development professionals seeking to unravel complex cellular processes.
This BODIPY-based dye, with its vibrant green fluorescence, offers researchers a robust method to track protein localization, dynamics, and interactions in real-time. This is achieved through a two-step process: the metabolic incorporation of a bioorthogonal handle (an alkyne or a strained cyclooctyne) into a protein of interest, followed by the highly specific and efficient click reaction with this compound. This approach provides a significant advantage over traditional fluorescent protein fusions, as the small size of the azide tag is less likely to interfere with the natural function of the target protein.
Key Applications in Research and Drug Development
The versatility of this compound lends itself to a wide range of applications, including:
-
Pulse-Chase Analysis of Protein Synthesis and Turnover: By introducing an alkyne- or azide-containing amino acid analog for a defined period, researchers can specifically label and track newly synthesized proteins, providing insights into protein half-life and degradation pathways.
-
Visualization of Post-Translational Modifications: Metabolic labeling with modified precursors for glycosylation, fatty acylation, or other modifications allows for the specific visualization of these dynamic processes.
-
Drug Target Engagement and Localization: In drug development, this compound can be used to visualize the interaction of a drug candidate with its intracellular target, confirming target engagement and providing information on subcellular localization.
-
High-Throughput Screening: The brightness and photostability of BDP FL make it suitable for automated high-content imaging and flow cytometry-based assays to screen for compounds that modulate protein expression, localization, or modification.
Quantitative Data Summary
The following tables provide a summary of the key photophysical properties of this compound and typical experimental parameters for its use in live-cell protein labeling.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~503 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~509-512 nm | [1] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.97 | |
| Purity | ≥95% | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
Table 2: Typical Experimental Parameters for Live-Cell Protein Labeling
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Metabolic Labeling | |||
| Alkyne-modified amino acid (e.g., L-Homopropargylglycine, HPG) | 25 - 100 µM for 1 - 24 hours | 25 - 100 µM for 1 - 24 hours | |
| Click Reaction | |||
| This compound Concentration | 1 - 25 µM | 1 - 10 µM | |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Not Applicable | |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | Not Applicable | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | Not Applicable | |
| Strained Alkyne (e.g., DBCO, BCN) | Not Applicable | 5 - 25 µM | |
| Incubation Time | 10 - 60 minutes | 30 - 120 minutes | |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature or 37°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne Analog
This protocol describes the incorporation of an alkyne-containing amino acid analog, L-Homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency.
-
Wash the cells once with pre-warmed PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-100 µM HPG.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
After the incubation, wash the cells three times with PBS to remove unincorporated HPG. The cells are now ready for the click reaction with this compound.
Protocol 2: Live-Cell Protein Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is recommended for live-cell imaging due to the absence of cytotoxic copper catalysts. It requires proteins to be metabolically labeled with an azide-containing amino acid (e.g., L-Azidohomoalanine, AHA) and the use of a strained alkyne-modified BDP FL derivative (e.g., BDP FL-DBCO). For the purpose of this application note, we will describe the reaction of alkyne-labeled proteins with this compound, which necessitates the use of a copper-catalyzed reaction (see Protocol 3) for efficient labeling. However, the general workflow for SPAAC is presented below for its relevance in live-cell applications.
Caption: SPAAC workflow for live-cell protein labeling.
Protocol 3: Live-Cell Protein Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caution: Copper can be toxic to cells. It is crucial to use a copper-chelating ligand like THPTA and to minimize the concentration and incubation time of the copper catalyst.
Materials:
-
Cells with metabolically incorporated alkyne groups (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
Procedure:
-
Prepare the Click Reaction Cocktail (prepare fresh):
-
In a microcentrifuge tube, mix the following in PBS to the desired final concentrations (e.g., for a 1 mL final volume):
-
This compound (e.g., 10 µM final concentration)
-
CuSO₄ (e.g., 100 µM final concentration)
-
THPTA (e.g., 500 µM final concentration)
-
-
Vortex briefly to mix.
-
Immediately before use, add sodium ascorbate to a final concentration of 2.5 mM and mix gently.
-
-
Labeling:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filters for BDP FL (Excitation: ~503 nm, Emission: ~512 nm).
-
Signaling Pathway Visualization
The metabolic labeling approach with this compound can be applied to study various signaling pathways. For instance, researchers can investigate changes in protein synthesis in response to growth factor signaling.
Caption: Growth factor signaling and protein synthesis visualization.
Troubleshooting
High Background Fluorescence:
-
Cause: Incomplete removal of unbound this compound, non-specific binding of the probe, or cellular autofluorescence.
-
Solution: Increase the number and duration of wash steps after the click reaction. Reduce the concentration of this compound. Include a no-azide or no-alkyne control to assess non-specific binding. Use a phenol red-free imaging medium to reduce background from the medium.
Low or No Signal:
-
Cause: Inefficient metabolic labeling, inefficient click reaction, or low expression of the target protein.
-
Solution: Optimize the concentration and incubation time for the alkyne/azide-modified metabolic precursor. Ensure the click chemistry reagents are fresh and used at the correct concentrations. For CuAAC, ensure the sodium ascorbate is added immediately before use. Verify the expression of the target protein by other means (e.g., Western blot).
Cell Toxicity:
-
Cause: Primarily due to the copper catalyst in CuAAC. High concentrations of DMSO used to dissolve the probe can also be a factor.
-
Solution: For live-cell imaging, prioritize the use of SPAAC if possible. If CuAAC is necessary, use the lowest effective concentration of copper and a chelating ligand like THPTA. Minimize the final concentration of DMSO in the cell culture medium (typically <0.5%).
By following these guidelines and protocols, researchers can effectively utilize this compound for high-resolution and dynamic imaging of proteins in living cells, paving the way for new discoveries in cellular biology and drug development.
References
Application Notes and Protocols for Labeling Antibodies with BDP FL Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled antibodies are indispensable tools in a wide array of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. The choice of fluorophore and the labeling chemistry are critical for achieving high sensitivity and specificity. BDP FL is a bright and highly photostable borondipyrromethene dye that serves as an excellent alternative to traditional fluorophores like fluorescein (FITC), offering superior performance in demanding applications.[1][2] Its high quantum yield and resistance to photobleaching make it ideal for microscopic imaging.[3]
This document provides a detailed guide for labeling antibodies with BDP FL azide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction enables the highly efficient and specific covalent conjugation of an azide-functionalized dye (this compound) to an alkyne-modified antibody.[4][5] The specificity of the azide-alkyne reaction prevents non-specific labeling of other functional groups on the antibody, preserving its antigen-binding affinity. This protocol covers the introduction of alkyne groups onto the antibody, the subsequent click chemistry reaction with this compound, purification of the conjugate, and methods for its characterization.
Data Presentation
Key Specifications of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Weight | ~374.20 g/mol | |
| Solubility | Good in organic solvents (e.g., DMSO, DMF) | |
| Storage Conditions | Store at -20°C in the dark, desiccated. |
Experimental Workflow
Caption: Workflow for this compound labeling of antibodies.
Experimental Protocols
Antibody Preparation: Introduction of Alkyne Groups
This initial step is crucial for preparing the antibody for the click reaction. An alkyne-functionalized N-hydroxysuccinimide (NHS) ester is used to react with primary amines (lysine residues) on the antibody.
Materials:
-
Purified antibody (2-5 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Alkyne-PEG4-NHS Ester (or similar alkyne-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns
Protocol:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be done using a PD-10 desalting column or dialysis. Adjust the final antibody concentration to 2-5 mg/mL.
-
Prepare Alkyne-NHS Ester Stock Solution: Immediately before use, dissolve the Alkyne-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
Calculate the volume of Alkyne-NHS ester solution needed for a 10- to 20-fold molar excess relative to the antibody. The optimal ratio may need to be determined empirically for each antibody.
-
Slowly add the calculated volume of the Alkyne-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody precipitation.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification of Alkyne-Modified Antibody: Remove the unreacted alkyne-NHS ester by purifying the antibody using a PD-10 desalting column equilibrated with PBS (pH 7.4). The purified alkyne-modified antibody is now ready for the click chemistry reaction.
This compound Labeling of Alkyne-Modified Antibody (CuAAC Reaction)
This protocol uses an in-situ preparation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate, with THPTA as a stabilizing ligand to protect the antibody.
Materials:
-
Alkyne-modified antibody (from Step 1)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (100 mM in water)
-
Sodium Ascorbate solution (300 mM in water, freshly prepared)
-
PBS, pH 7.4
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. This example is for a reaction with 1 mg of a 150 kDa antibody (IgG). Adjust volumes proportionally for different amounts.
-
Alkyne-Modified Antibody: 200 µL of a 5 mg/mL solution (~6.67 nmol)
-
PBS (pH 7.4): To bring the final reaction volume to ~250 µL
-
This compound (10 mM): 6.7 µL (10-fold molar excess, ~67 nmol)
-
THPTA (100 mM): 2.5 µL
-
CuSO₄ (20 mM): 2.5 µL
-
-
Initiate the Reaction: Add 5 µL of freshly prepared 300 mM Sodium Ascorbate to the reaction mixture. Gently vortex to mix.
-
Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature on a rotator or shaker.
Purification of the Labeled Antibody
Purification is essential to remove unreacted this compound and copper catalyst, which can cause high background fluorescence.
Materials:
-
PD-10 desalting column
-
PBS, pH 7.4
Protocol:
-
Column Equilibration: Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.
-
Sample Application: Carefully apply the entire click chemistry reaction mixture from Step 2 onto the top of the column resin.
-
Elution: Elute the labeled antibody with PBS. The brightly colored, fluorescently labeled antibody will elute first in the void volume. Collect the colored fractions.
Characterization of the Labeled Antibody
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter for ensuring reproducibility.
Protocol:
-
Spectrophotometric Measurement: Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and 503 nm (A₅₀₃) using a spectrophotometer.
-
Calculate the Degree of Labeling (DOL):
-
Step A: Calculate the molar concentration of the dye.
-
Dye Concentration (M) = A₅₀₃ / ε_dye
-
Where ε_dye for BDP FL is 92,000 M⁻¹cm⁻¹.
-
-
Step B: Calculate the molar concentration of the antibody.
-
Antibody Concentration (M) = [A₂₈₀ - (A₅₀₃ × CF₂₈₀)] / ε_Ab
-
Where ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for BDP FL, this is approximately 0.027).
-
-
Step C: Calculate the DOL.
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
An optimal DOL is typically between 2 and 5 for most applications to maintain antibody functionality.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inefficient alkyne modification of the antibody. - Degradation of catalyst (oxidized copper). - Insufficient molar excess of this compound. | - Ensure the antibody buffer is free of primary amines before alkyne modification. - Use freshly prepared sodium ascorbate solution. - Increase the molar excess of this compound in the click reaction. |
| Antibody Precipitation | - High concentration of DMSO from dye stock solution. - Over-labeling of the antibody. | - Keep the final DMSO concentration below 10% (v/v). - Reduce the molar excess of the alkyne-NHS ester or this compound. |
| High Background Signal | - Incomplete removal of unconjugated this compound. | - Ensure thorough purification using size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis. |
| Reduced Antibody Activity | - Labeling of critical residues in the antigen-binding site. - Damage to the antibody from reactive oxygen species during the CuAAC reaction. | - Reduce the molar excess of the alkyne-NHS ester to achieve a lower DOL. - Ensure a sufficient concentration of the THPTA ligand is used to protect the antibody. |
References
Application Notes and Protocols for BDP FL Azide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL azide is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3][4][5] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction. This makes this compound an excellent tool for fluorescently labeling and detecting a variety of targets in biological systems.
One of the primary applications of this compound in flow cytometry is the detection of cell proliferation through the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay. EdU, a thymidine analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The ethynyl group on EdU provides a handle for the click reaction with this compound, enabling the sensitive and specific detection of proliferating cells. This method offers a significant advantage over traditional BrdU assays, as it does not require harsh DNA denaturation steps, thus better-preserving cell morphology and antigenicity for multiparameter flow cytometry.
These application notes provide a detailed protocol for using this compound in an EdU-based cell proliferation assay for flow cytometry, along with data presentation and visualizations to guide researchers in their experimental design and execution.
Data Presentation
Fluorophore Spectral and Physicochemical Properties
The choice of fluorophore is critical for successful flow cytometry experiments. This compound offers excellent spectral characteristics for detection in the FITC or Alexa Fluor 488 channel. A comparison of its properties with the commonly used Alexa Fluor 488 azide is presented below.
| Property | This compound | Alexa Fluor 488 Azide |
| Excitation Maximum (nm) | 503 | 495 |
| Emission Maximum (nm) | 509 | 519 |
| Molar Extinction Co. (cm⁻¹M⁻¹) | 92,000 | 71,800 |
| Fluorescence Quantum Yield | 0.97 | 0.91 |
| Molecular Weight ( g/mol ) | 374.20 | ~574.58 (for Rhodamine 110 azide) |
| Solubility | Soluble in DMSO, DMF, alcohols | Water-soluble |
Experimental Protocols
EdU Cell Proliferation Assay using this compound and Flow Cytometry
This protocol describes the labeling of proliferating cells with EdU and the subsequent detection with this compound using click chemistry for flow cytometric analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer equipped with a blue laser (488 nm)
Protocol:
-
Cell Seeding and EdU Labeling:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Prepare a stock solution of EdU (e.g., 10 mM in DMSO).
-
Add EdU to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA of proliferating cells (e.g., 2 hours, this may need to be optimized for your cell type).
-
-
Cell Harvest and Fixation:
-
Harvest the cells using your standard procedure (e.g., trypsinization for adherent cells).
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Cell Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:
-
PBS (e.g., 85 µL)
-
Copper (II) Sulfate (e.g., 5 µL of a 100 mM stock)
-
This compound (e.g., 5 µL of a 100 µM stock in DMSO)
-
Sodium Ascorbate (e.g., 5 µL of a 1 M stock, freshly prepared)
-
-
Resuspend the permeabilized cell pellet in 100 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
-
(Optional) Antibody Staining:
-
If performing co-staining for surface or intracellular markers, resuspend the cells in the appropriate antibody solution and incubate according to the manufacturer's protocol.
-
Wash the cells as recommended for the antibody staining protocol.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a standard FITC/GFP emission filter (e.g., 530/30 nm).
-
Use an unstained cell sample and a sample of cells not treated with EdU but subjected to the click reaction as negative controls to set the gates for analysis.
-
Mandatory Visualization
Signaling Pathway: EdU Incorporation and Click Chemistry Detection
Caption: Mechanism of EdU incorporation and this compound detection.
Experimental Workflow
Caption: Experimental workflow for this compound in flow cytometry.
References
BDP FL Azide for Nucleic Acid Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL azide is a highly efficient, bright, and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and bioorthogonal reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] These characteristics make this compound an exceptional tool for the fluorescent labeling of nucleic acids in a variety of applications, including fluorescence imaging, flow cytometry, and nucleic acid hybridization assays. This document provides detailed protocols and technical information for the successful use of this compound in nucleic acid labeling experiments.
Quantitative Data Summary
The photophysical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm / 512 nm | |
| Molar Extinction Coefficient (ε) | 92,000 L·mol⁻¹·cm⁻¹ / 80,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Formula | C₁₇H₂₁BF₂N₆O | |
| Molecular Weight | 374.20 g/mol | |
| Purity | ≥90% (HPLC) / ≥95% | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | |
| Storage Conditions | Store at -20°C in the dark, desiccated. |
Principle of Nucleic Acid Labeling
The labeling of nucleic acids with this compound is achieved through the CuAAC click chemistry reaction. This reaction forms a stable triazole linkage between the azide group of the BDP FL dye and a terminal alkyne group previously incorporated into the nucleic acid (e.g., via PCR with alkyne-modified dNTPs or solid-phase synthesis with alkyne-modified phosphoramidites). The reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the integrity of the nucleic acid.
Caption: CuAAC reaction for nucleic acid labeling with this compound.
Experimental Workflow
The overall process for labeling nucleic acids with this compound involves the preparation of reagents, the click chemistry reaction itself, and subsequent purification of the fluorescently labeled product.
Caption: General workflow for this compound nucleic acid labeling.
Experimental Protocols
1. Preparation of Stock Solutions
It is crucial to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal reaction efficiency.
-
This compound (10 mM): Dissolve 1 mg of this compound (MW: 374.20 g/mol ) in 267 µL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light and moisture.
-
Copper (II) Sulfate (CuSO₄) (100 mM): Dissolve 25 mg of copper (II) sulfate pentahydrate in 1 mL of deionized water. This solution is stable for years at room temperature.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand (200 mM): Prepare a 200 mM stock solution in deionized water. THPTA is a recommended ligand for preventing DNA damage.
-
Copper(II)-TBTA Stock (10 mM): To prepare a stock solution of the pre-formed complex, dissolve 50 mg of CuSO₄ pentahydrate in 10 mL of distilled water and 116 mg of TBTA ligand in 11 mL of DMSO, then mix the two solutions. Store at room temperature.
-
Sodium Ascorbate (100 mM or 5 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water for a 100 mM stock or 18 mg in 20 mL for a 5 mM stock. This solution is prone to oxidation and should be prepared fresh immediately before use.
2. Protocol for Labeling Alkyne-Modified Oligonucleotides
This protocol is a general guideline and may require optimization based on the specific oligonucleotide and experimental context.
-
Reagent Preparation:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water or an appropriate buffer (e.g., 0.2 M triethylammonium acetate, pH 7.0).
-
Prepare the catalyst premix by combining the CuSO₄ stock and the THPTA ligand stock in a 1:2 molar ratio and vortexing for several minutes.
-
-
Click Reaction Assembly (Example for a 50 µL reaction):
-
To the dissolved oligonucleotide, add 2-5 molar equivalents of the 10 mM this compound stock solution.
-
Add 5 molar equivalents of the THPTA/CuSO₄ working solution.
-
Initiate the reaction by adding 10-30 molar equivalents of freshly prepared 100 mM sodium ascorbate.
-
Vortex the reaction mixture thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light. For complex substrates, the reaction time can be extended overnight.
-
3. Purification of Labeled Nucleic Acids
Post-reaction purification is necessary to remove the unreacted dye, catalyst, and other reaction components.
-
Ethanol/Acetone Precipitation:
-
For DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold absolute ethanol. For oligonucleotides, add a 4-fold excess volume of 3% lithium perchlorate in acetone.
-
Mix thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the nucleic acid.
-
Carefully discard the supernatant.
-
Wash the pellet with cold 70% ethanol (for DNA) or acetone (for oligonucleotides), centrifuge again, and discard the supernatant.
-
Air-dry the pellet and resuspend in the desired buffer.
-
-
Other Purification Methods: Depending on the scale and downstream application, purification can also be achieved using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Downstream Applications
Nucleic acids labeled with this compound are compatible with a wide range of analytical techniques that utilize fluorescence detection.
-
Fluorescence Microscopy: Visualize the localization and trafficking of labeled DNA or RNA within fixed or living cells.
-
Flow Cytometry: Detect and quantify cells that have incorporated labeled nucleic acids, for example, in cell proliferation assays using alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (EdU).
-
Fluorescence in situ Hybridization (FISH): Use labeled oligonucleotides as probes to detect specific DNA or RNA sequences in situ.
-
Microarray Analysis: Employ labeled nucleic acids for hybridization to microarrays for gene expression profiling and other genomic studies.
References
BDP FL Azide: Application Notes and Protocols for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BDP FL azide, a bright and photostable green-emitting fluorophore, for super-resolution microscopy. This compound's utility in advanced imaging techniques stems from its excellent photophysical properties and its ability to be incorporated into biological systems via click chemistry. This document outlines the key characteristics of this compound, detailed protocols for labeling and imaging, and expected performance metrics for super-resolution applications, particularly in the context of direct Stochastic Optical Reconstruction Microscopy (dSTORM).
Introduction to this compound in Super-Resolution Microscopy
This compound is a derivative of the BODIPY FL dye, a class of fluorophores known for their high fluorescence quantum yields, sharp emission spectra, and good photostability.[1][2] The azide group on BDP FL allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry".[3][4] This precise labeling strategy, combined with the inherent photoswitching capabilities of the BODIPY core, makes this compound a valuable tool for super-resolution imaging techniques like dSTORM, which achieve nanoscale resolution by temporally separating the fluorescence of individual molecules.[1]
Key Applications
-
Targeted Labeling of Biomolecules: The primary application of this compound is the fluorescent labeling of proteins, nucleic acids, lipids, and other biomolecules that have been metabolically or enzymatically functionalized with an alkyne group.
-
Super-Resolution Imaging: this compound is well-suited for single-molecule localization microscopy (SMLM) techniques such as dSTORM and Photoactivated Localization Microscopy (PALM). Its ability to be switched between a fluorescent "on" state and a dark "off" state allows for the precise localization of individual molecules, enabling the reconstruction of images with a resolution far beyond the diffraction limit of light.
-
Live and Fixed Cell Imaging: The bioorthogonal nature of click chemistry and the cell permeability of some alkyne-bearing metabolic precursors allow for the labeling and subsequent imaging of biomolecules in both live and fixed cells.
Quantitative Data: Photophysical and Photoswitching Properties
The performance of a fluorophore in super-resolution microscopy is critically dependent on its photophysical and photoswitching characteristics. The data presented below is for the core fluorophore, BODIPY FL, which is representative of this compound's performance post-conjugation.
| Property | Value | Reference |
| Excitation Maximum | 503 nm | |
| Emission Maximum | 512 nm | |
| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | High in aqueous environments | |
| Photostability | High |
Table 1: General Photophysical Properties of BDP FL.
For dSTORM, the photoswitching behavior in the presence of a thiol-containing imaging buffer is crucial. The following table summarizes the performance of BODIPY FL in an optimized imaging buffer.
| Photoswitching Parameter | Value (in 10 mM MEA buffer) | Reference |
| Total Photons per Localization Event | ~1,500 - 2,000 | |
| Duty Cycle | ~0.05 - 0.1% | |
| Switching Cycles | ~10 - 20 | |
| Localization Precision | ~20 - 30 nm |
Table 2: Quantitative Photoswitching Properties of BODIPY FL for dSTORM. MEA (2-mercaptoethylamine) is a common thiol used in dSTORM imaging buffers to induce the photoswitching of fluorophores. The localization precision is an estimated value based on typical performance for SMLM techniques.
Experimental Protocols
The following sections provide detailed protocols for labeling biomolecules with this compound using click chemistry and for performing dSTORM imaging.
Protocol 1: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling of Fixed Cells
This protocol describes the labeling of alkyne-modified biomolecules in fixed cells with this compound. This is a common workflow for imaging the distribution of newly synthesized proteins or DNA.
Materials:
-
Cells cultured on coverslips containing alkyne-modified biomolecules (e.g., via metabolic labeling with L-azidohomoalanine (AHA) for proteins or 5-ethynyl-2'-deoxyuridine (EdU) for DNA).
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
This compound stock solution (10 mM in DMSO)
-
CuSO₄ stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (250 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, 2.5 M in water)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order:
-
442.5 µL PBS
-
2.5 µL this compound stock solution (final concentration: 50 µM)
-
2.5 µL CuSO₄ stock solution (final concentration: 250 µM)
-
2.5 µL THPTA stock solution (final concentration: 1.25 mM)
-
50 µL Sodium ascorbate stock solution (final concentration: 250 mM) Vortex the solution gently after adding each component.
-
-
Labeling: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted components.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium for super-resolution imaging.
Protocol 2: dSTORM Imaging of this compound Labeled Samples
This protocol outlines the procedure for acquiring dSTORM images of samples labeled with this compound. The key to successful dSTORM is the use of a specific imaging buffer that promotes the photoswitching of the fluorophore.
Materials:
-
Labeled sample from Protocol 1.
-
dSTORM imaging buffer (see recipe below).
-
A super-resolution microscope equipped with appropriate lasers (e.g., ~488 nm for excitation) and a sensitive camera (e.g., EMCCD or sCMOS).
dSTORM Imaging Buffer Recipe (10 mM MEA):
-
Prepare a stock solution of 1 M 2-mercaptoethylamine (MEA) in water, pH adjusted to ~8.0 with HCl.
-
On the day of imaging, dilute the MEA stock solution to a final concentration of 10 mM in an oxygen-scavenging buffer system (e.g., containing glucose oxidase and catalase).
-
A common buffer composition is: 10% (w/v) glucose, 1% (v/v) β-mercaptoethanol, 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and an oxygen scavenging system (e.g., 0.5 mg/mL glucose oxidase and 40 µg/mL catalase). The 10 mM MEA is added to this buffer.
Procedure:
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Select the appropriate laser line for excitation of BDP FL (~488 nm).
-
Set the camera to acquire a time series of images (typically 5,000-20,000 frames) with a short exposure time (e.g., 10-50 ms).
-
-
Imaging:
-
Add the dSTORM imaging buffer to the sample.
-
Illuminate the sample with the excitation laser at a high power density to induce photoswitching. The laser power will need to be optimized to achieve a sparse distribution of single-molecule fluorescence events in each frame.
-
Acquire the image series.
-
-
Data Analysis:
-
Process the acquired image series using a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software).
-
The software will identify and fit the point spread function (PSF) of each single-molecule event to determine its precise coordinates.
-
Reconstruct the final super-resolution image from the list of localizations.
-
Visualizations
Experimental Workflow for dSTORM Imaging
References
Live-Cell Imaging with BDP FL Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL azide is a bright, photostable, and cell-permeable fluorescent probe that is ideal for live-cell imaging applications. As an azide-functionalized derivative of the BODIPY™ FL dye, it enables the specific labeling of alkyne-modified biomolecules within living cells via copper-catalyzed or strain-promoted click chemistry.[1][2] Its excellent photophysical properties, including a high quantum yield and sharp emission spectrum, make it a robust tool for visualizing a wide range of dynamic cellular processes with high signal-to-noise ratios.[3][4] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on protein labeling, tracking, and the study of signaling pathways.
Key Features of this compound
-
High Photostability: this compound exhibits superior resistance to photobleaching compared to traditional fluorescein-based dyes, enabling long-term time-lapse imaging with minimal signal degradation.[3]
-
Bright Green Fluorescence: With excitation and emission maxima around 503 nm and 512 nm, respectively, this compound is compatible with standard FITC/GFP filter sets.
-
High Quantum Yield: The high fluorescence quantum yield of BDP FL dyes translates to bright signals and high sensitivity in imaging experiments.
-
Bioorthogonal Reactivity: The azide group allows for highly specific covalent labeling of alkyne-containing biomolecules in the complex environment of a living cell, minimizing off-target effects.
-
Cell Permeability: The small size and neutral charge of the BODIPY core facilitate its diffusion across the cell membrane for the labeling of intracellular targets.
Quantitative Data Summary
The following tables summarize the key photophysical, photostability, and cytotoxicity properties of this compound and its core fluorophore, BODIPY FL. This data is essential for designing and interpreting live-cell imaging experiments.
Table 1: Photophysical Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 512 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.97 | |
| Purity | ≥ 90% (HPLC) | |
| Molecular Formula | C₁₇H₂₁BF₂N₆O | |
| Molecular Weight | 374.20 g/mol | |
| Solubility | Soluble in DMSO, DMF, and alcohols |
Table 2: Photostability Profile of BODIPY FL Dyes
| Parameter | Observation | References |
| Photobleaching | BODIPY FL dyes are significantly more photostable than fluorescein. The use of antifade reagents can further enhance their stability during long-term imaging. | |
| Lifetime before Photobleaching | In the presence of a ROXS (reducing and oxidizing system), the lifetime before photobleaching can be extended to several seconds, a significant improvement over standard buffer conditions. | |
| Mechanism of Photobleaching | Primarily occurs through the interaction of the excited-state fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS). |
Table 3: Cytotoxicity Data for BODIPY FL Dyes
| Assay | Cell Line | Concentration | Effect | References |
| MTT Assay | HeLa Cells | Up to 20 µM | No significant toxicity observed for a BDP-C7 derivative. | |
| General Observation | BODIPY FL conjugates | > 10 µM | Modest cytotoxicity, inducing apoptosis and necrosis, was observed for some PEGylated BODIPY derivatives at concentrations exceeding 10 µM. | |
| Cell Viability | Various Cell Lines | Varies | The cytotoxicity of BODIPY FL conjugates can be highly dependent on the nature of the conjugated molecule. For example, certain triterpenoid conjugates showed selective cytotoxicity. |
Note: Specific cytotoxicity can vary depending on the cell type, dye concentration, incubation time, and the specific this compound conjugate. It is always recommended to perform a cytotoxicity assay for your specific experimental conditions.
Experimental Protocols
Protocol 1: Labeling and Imaging of Newly Synthesized Proteins
This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by fluorescent labeling with this compound via copper-catalyzed click chemistry (CuAAC).
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG)
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Wash cells once with pre-warmed PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA or HPG.
-
Incubate for 1-4 hours to allow for incorporation of the alkyne-amino acid into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare a fresh "click" reaction cocktail. For a 1 mL final volume, mix:
-
5 µL of 10 mM this compound in DMSO (final concentration: 5 µM)
-
10 µL of 100 mM CuSO₄
-
20 µL of 50 mM THPTA
-
100 µL of 100 mM sodium ascorbate (freshly prepared)
-
865 µL of PBS
-
-
Wash the cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
Add live-cell imaging buffer.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for BDP FL (e.g., 488 nm excitation, 500-550 nm emission).
-
Protocol 2: Tracking Antibody-Drug Conjugate (ADC) Internalization
This protocol outlines the labeling of a monoclonal antibody (mAb) with an alkyne group, conjugation with this compound, and subsequent live-cell imaging to track its internalization.
Materials:
-
Monoclonal antibody (mAb) with an available alkyne modification site
-
This compound
-
Anhydrous DMSO
-
PBS
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Target cells expressing the antigen for the mAb
-
Live-cell imaging buffer
-
Lysosomal marker (e.g., LysoTracker™ Red) (optional)
-
Nuclear stain (e.g., Hoechst 33342) (optional)
-
Confocal microscope with environmental chamber
Procedure:
-
Antibody Labeling with this compound:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the alkyne-modified mAb in PBS at a concentration of 1-5 mg/mL.
-
Add a 5-10 fold molar excess of the this compound stock solution to the antibody solution. Ensure the final DMSO concentration is below 10%.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the labeled antibody using a size-exclusion chromatography column to remove unreacted dye.
-
-
Cell Preparation and Labeling:
-
Seed target cells on glass-bottom dishes and grow to 50-70% confluency.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.
-
Add the this compound-labeled ADC to the cells at a final concentration of 1-10 µg/mL.
-
If co-staining, add the lysosomal and/or nuclear markers at their recommended concentrations.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire images at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the binding and internalization of the ADC.
-
Use appropriate laser lines and filters for BDP FL and any other fluorophores.
-
-
Image Analysis:
-
Quantify the fluorescence intensity inside the cells over time to determine the rate of internalization.
-
Analyze the colocalization of the BDP FL signal with the lysosomal marker to track the trafficking of the ADC to lysosomes.
-
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway that can be investigated using this compound.
Caption: Workflow for labeling newly synthesized proteins.
Caption: Workflow for tracking ADC internalization.
Caption: Simplified EGFR signaling and trafficking pathway.
References
Application Notes and Protocols: BDP FL Azide Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL azide is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1][2] Its azide functionality allows for its covalent attachment to alkyne-modified molecules via the highly efficient and specific "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] These bioorthogonal reactions are invaluable tools for labeling peptides and other biomolecules, enabling a wide range of applications in fluorescence imaging, flow cytometry, and diagnostics.[1] BDP FL is spectrally compatible with instruments designed for fluorescein (FAM) and Alexa Fluor 488, exhibiting strong green fluorescence with high quantum yields in aqueous environments.
This document provides detailed protocols for the conjugation of this compound to alkyne-modified peptides using both CuAAC and SPAAC methods. It also includes information on the purification and characterization of the resulting fluorescently labeled peptides.
Properties of this compound
Quantitative data for this compound is summarized in the table below. This information is crucial for designing labeling experiments and for the characterization of the final conjugate.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁BF₂N₆O | |
| Molecular Weight | 374.20 g/mol | |
| Excitation Wavelength (λex) | 503 nm | |
| Emission Wavelength (λem) | 512 nm | |
| Molar Extinction Coefficient (ε) | 80,000 L·mol⁻¹·cm⁻¹ | |
| Appearance | Orange solid | |
| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols) |
Experimental Protocols
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for conjugating this compound to peptides containing a terminal alkyne. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
Diagram of the CuAAC Workflow
Caption: Workflow for this compound-peptide conjugation via CuAAC.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol:
-
Prepare Stock Solutions:
-
Alkyne-modified Peptide: Prepare a 1-10 mM stock solution of the alkyne-modified peptide in deionized water or a buffer compatible with your peptide's solubility.
-
This compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be freshly prepared as it is prone to oxidation.
-
THPTA (Optional): Prepare a 200 mM stock solution of THPTA in deionized water. THPTA is a ligand that stabilizes the Cu(I) catalyst and can improve reaction efficiency.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide to the desired final concentration (e.g., 1 mM).
-
Add 1.5 to 5 molar equivalents of the this compound stock solution. The optimal ratio may need to be determined empirically.
-
If using THPTA, add it to the reaction mixture at a final concentration of 1-2 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Adjust the final volume with the reaction buffer.
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1 to 4 hours. The reaction can also be left overnight. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Following the incubation, the BDP FL-peptide conjugate can be purified from unreacted dye and other reagents using RP-HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.
-
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for labeling sensitive biological samples where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), incorporated into the peptide, which reacts spontaneously with the azide group of BDP FL.
Diagram of the SPAAC Workflow
Caption: Workflow for this compound-peptide conjugation via SPAAC.
Materials:
-
Cyclooctyne-modified peptide (e.g., DBCO-peptide)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Deionized water
-
RP-HPLC system or size-exclusion chromatography (SEC) system
-
Mass spectrometer
Protocol:
-
Prepare Stock Solutions:
-
Cyclooctyne-modified Peptide: Prepare a 1-10 mM stock solution of the cyclooctyne-modified peptide in deionized water or a compatible buffer.
-
This compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the cyclooctyne-modified peptide to the desired final concentration (e.g., 1 mM).
-
Add 1.5 to 3 molar equivalents of the this compound stock solution.
-
Adjust the final volume with the reaction buffer.
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 2 to 12 hours. The reaction kinetics of SPAAC can be slower than CuAAC, and the specific cyclooctyne used will influence the reaction time. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the BDP FL-peptide conjugate using RP-HPLC as described for the CuAAC protocol. For larger peptides or proteins, size-exclusion chromatography may be a suitable alternative.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry and UV-Vis spectroscopy.
-
Data Presentation
Successful conjugation of this compound to a peptide will result in a product with distinct spectral properties. The table below summarizes expected outcomes and key parameters to measure for characterization.
| Parameter | Expected Outcome | Method of Analysis |
| Purity | >95% | RP-HPLC |
| Identity Confirmation | Observed mass = Mass of peptide + Mass of this compound (374.20 Da) | Mass Spectrometry (MALDI-TOF, ESI-MS) |
| Labeling Efficiency | High (typically >70-80%) | Calculated from HPLC peak areas or spectroscopic analysis |
| Absorption Maximum (λabs) | ~503 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~512 nm | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | High (expected to be similar to unconjugated BDP FL) | Comparative method using a standard fluorophore (e.g., fluorescein) |
| Photostability | High (characteristic of BODIPY dyes) | Time-course fluorescence measurement under continuous illumination |
Note: The specific yield and quantum yield will be dependent on the peptide sequence and the local environment of the dye.
Conclusion
The conjugation of this compound to alkyne-modified peptides via CuAAC or SPAAC provides a robust and efficient method for generating fluorescently labeled probes. These protocols offer a starting point for researchers to develop and optimize their specific labeling strategies. The resulting BDP FL-peptide conjugates are valuable tools for a wide array of applications in biological research and drug development, leveraging the excellent photophysical properties of the BODIPY fluorophore.
References
Troubleshooting & Optimization
BDP FL Azide Click Chemistry Reactions: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP FL azide in click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
This compound is a light-sensitive compound and should be stored at -20°C in the dark for long-term stability (up to 24 months).[1] For short-term use, it can be kept at room temperature for up to three weeks, but prolonged exposure to light should be avoided.[1] The compound is typically shipped at ambient temperature.[2] It is soluble in organic solvents like DMF, DMSO, and alcohols.[2]
Q2: My click chemistry reaction with this compound has a low yield. What are the potential causes and how can I improve it?
Low yield in a this compound click chemistry reaction can stem from several factors. Common issues include problems with the copper catalyst, suboptimal reaction conditions, or issues with the reactants themselves.
Potential causes and solutions include:
-
Inactive Copper Catalyst: The active catalyst in the reaction is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen.[3]
-
Solution: Ensure your reducing agent, such as sodium ascorbate, is fresh as it degrades over time. It's recommended to use a freshly prepared solution of sodium ascorbate for each experiment. Deoxygenating your reaction mixture by bubbling with an inert gas like nitrogen or argon can also be beneficial, especially for slow reactions or when using low catalyst concentrations.
-
-
Insufficient Ligand: Ligands like THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst, especially in aqueous buffers.
-
Solution: A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from reactive oxygen species.
-
-
Incorrect Stoichiometry: While a 1:1 stoichiometry of azide to alkyne is theoretical, using a slight excess of one reactant can drive the reaction to completion.
-
Reactant Accessibility: For large biomolecules like proteins, the alkyne or azide groups might be sterically hindered or buried within the molecule's structure.
-
Solution: Consider adding a co-solvent like DMSO to help expose the reactive sites.
-
Q3: I am observing high background fluorescence in my experiment. What could be the reason?
High background fluorescence can be caused by unreacted this compound that has not been sufficiently removed after the reaction.
-
Solution: Efficient purification of the labeled product is crucial. Methods like size-exclusion chromatography (SEC), dialysis, or precipitation (e.g., with ethanol or acetone) can be used to remove excess dye. The choice of purification method will depend on the nature of your labeled biomolecule.
Q4: Are there any known side reactions or stability issues with this compound under click chemistry conditions?
BDP FL is a photostable dye. However, like many fluorescent dyes, it can be sensitive to harsh chemical conditions. While specific side reactions for this compound in click chemistry are not extensively documented in the provided search results, general considerations for click chemistry apply. For instance, the presence of thiols in the reaction mixture can sometimes interfere with the copper catalyst.
Q5: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. For reactions in aqueous buffers, it is common to first dissolve the dye in a minimal amount of an organic solvent like DMSO and then add it to the aqueous reaction mixture.
Troubleshooting Guide
This guide addresses common problems encountered during this compound click chemistry reactions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive copper catalyst due to oxidation. | Use a fresh stock of sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider deoxygenating the reaction mixture. |
| Insufficient or inappropriate ligand. | Use a water-soluble ligand like THPTA for aqueous reactions. Maintain a 5:1 ligand-to-copper ratio. | |
| Steric hindrance of the alkyne or azide group. | Add a co-solvent (e.g., DMSO) to improve the accessibility of reactive groups. | |
| Incorrect reagent concentrations. | Optimize the concentrations of this compound, alkyne-modified molecule, copper, and ligand. See the table below for recommended concentration ranges. | |
| High Background Signal | Incomplete removal of unreacted this compound. | Employ a suitable purification method such as size-exclusion chromatography, dialysis, or precipitation to effectively remove excess dye. |
| Reaction Inconsistency | Variable oxygen exposure. | Standardize the procedure for deoxygenating solvents and protecting the reaction from air. Capping the reaction tube can help. |
| Degradation of stock solutions. | Prepare fresh sodium ascorbate solution for each experiment. Store other stock solutions appropriately. |
Quantitative Data Summary
The following table summarizes recommended concentration ranges for key components in a copper-catalyzed click chemistry reaction.
| Component | Recommended Concentration | Notes |
| This compound | 1.1 - 2 equivalents (relative to the alkyne) | A slight excess can help drive the reaction to completion. |
| Alkyne-modified Biomolecule | Variable (typically in the µM to low mM range) | The optimal concentration depends on the specific biomolecule and experimental setup. |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations can sometimes improve yield but may also lead to side reactions or damage to biomolecules. |
| Ligand (e.g., THPTA) | 250 - 500 µM (5:1 ratio to copper) | A 5-fold excess of ligand to copper is recommended to stabilize the Cu(I) catalyst and protect biomolecules. |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess to ensure complete reduction of Cu(II) to Cu(I). Use a freshly prepared solution. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-modified Protein: 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA Ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to the desired final concentration (e.g., 2-fold molar excess over the protein).
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio. Mix gently.
-
Add the catalyst premix to the reaction tube containing the protein and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-2 hours, protected from light. Reaction progress can be monitored by techniques like SDS-PAGE with fluorescence imaging.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and catalyst components using a desalting column (size-exclusion chromatography) or dialysis.
-
Protocol 2: Troubleshooting by Testing Reaction Components
If a reaction fails, it can be useful to test the activity of each component individually.
-
Prepare a control reaction: Use a known, reliable alkyne and azide pair to confirm the activity of your catalyst and reducing agent.
-
Test the this compound: React your this compound with a known active alkyne to ensure the dye's azide functionality is intact.
-
Test the Alkyne-Modified Biomolecule: React your alkyne-modified biomolecule with a known active azide (e.g., a fluorescent azide with a different color) to confirm the presence and accessibility of the alkyne groups.
Visualizations
Caption: General experimental workflow for a this compound click chemistry reaction.
Caption: A troubleshooting flowchart for low-yield this compound click chemistry reactions.
References
Technical Support Center: Reducing Non-Specific Binding of BDP FL Azide
Welcome to the technical support center for BDP FL azide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding in their experiments.
Troubleshooting Guides
High background fluorescence can significantly impact the quality and interpretation of your results. This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound.
Issue: High background fluorescence observed in my negative control (no alkyne-tagged target).
This indicates that the this compound is binding to components in your sample other than the intended target.
Possible Causes and Solutions:
-
Suboptimal Probe Concentration: An excess of this compound can lead to increased non-specific binding.
-
Solution: Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal with minimal background.
-
-
Inadequate Blocking: Failure to block non-specific binding sites on your sample can result in the dye adhering to various surfaces.
-
Solution: Use an appropriate blocking agent to saturate these sites before introducing the this compound. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and fish gelatin.[1][2] The choice of blocking agent may need to be empirically determined for your specific sample type.
-
-
Insufficient Washing: Unbound this compound that is not washed away will contribute to background fluorescence.
-
Solution: Increase the number and duration of wash steps after the click chemistry reaction. Using a mild detergent, such as Tween-20, in your wash buffer can help to remove non-specifically bound probe.
-
-
Hydrophobic Interactions: BDP FL, being a BODIPY dye, has a hydrophobic character which can lead to non-specific binding to hydrophobic regions of proteins or lipids.
Decision-Making Workflow for Troubleshooting High Background
The following diagram illustrates a logical workflow to diagnose and address high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding with this compound?
A1: The primary causes include:
-
Excessive probe concentration: Using too much this compound increases the likelihood of it binding to off-target sites.
-
Insufficient blocking: Failure to block non-specific binding sites leaves them available for the dye to attach.
-
Inadequate washing: Not thoroughly washing away unbound dye will result in a high background signal.
-
Hydrophobic and electrostatic interactions: The chemical nature of the BDP FL dye can lead to non-specific interactions with cellular components.[1]
-
Sample autofluorescence: The sample itself may fluoresce at the same wavelength as BDP FL, which can be mistaken for non-specific binding.
Q2: How can I differentiate between non-specific binding and autofluorescence?
A2: To distinguish between these two sources of background, you should run two key controls:
-
Unstained sample: An unstained sample that has gone through all the processing steps (fixation, permeabilization) will reveal the level of natural autofluorescence.
-
No-alkyne control: A sample that has not been labeled with an alkyne but is subjected to the full click chemistry reaction with this compound will show the extent of non-specific binding of the dye.
Q3: What are the recommended blocking agents to reduce non-specific binding of this compound?
A3: Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5% in a buffer like PBS.
-
Normal Serum: Serum from the same species as the secondary antibody (if used) is often very effective.
-
Fish Gelatin: A good alternative to BSA, particularly if there are concerns about cross-reactivity with mammalian proteins. The optimal blocking agent and concentration may need to be determined empirically for your specific experiment.
Q4: Can the click chemistry reaction conditions contribute to non-specific binding?
A4: While the click chemistry reaction itself is highly specific, the reaction components can sometimes contribute to background. For instance, precipitates of the copper catalyst can create fluorescent artifacts. It is crucial to use freshly prepared and high-quality reagents and to ensure that all components are fully dissolved in the reaction cocktail.
Q5: Are there any alternatives to copper-catalyzed click chemistry that might reduce background?
A5: Yes, if you suspect that the copper catalyst is contributing to background or causing cell toxicity, you can consider using strain-promoted azide-alkyne cycloaddition (SPAAC). This "copper-free" click chemistry utilizes a strained alkyne (e.g., a cyclooctyne) that reacts with the azide without the need for a copper catalyst.
Quantitative Data on Reducing Non-Specific Binding
Optimizing experimental parameters is key to achieving a high signal-to-noise ratio (SNR). The following table provides representative data on how different troubleshooting steps can impact background fluorescence and the SNR. Please note that these values are illustrative and the actual results may vary depending on the specific experimental setup.
| Condition | Average Background Intensity (Arbitrary Units) | Average Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| Unoptimized Protocol | 150 | 300 | 2.0 |
| Titrated this compound (Reduced Concentration) | 80 | 280 | 3.5 |
| Optimized Blocking (3% BSA, 1 hour) | 60 | 290 | 4.8 |
| Enhanced Washing (3 x 10 min with 0.1% Tween-20) | 40 | 285 | 7.1 |
| Combined Optimization | 30 | 280 | 9.3 |
Experimental Protocols
Protocol: Optimizing this compound Concentration
-
Prepare a dilution series of this compound in your click chemistry reaction buffer. A good starting point is to test concentrations ranging from 0.5 µM to 10 µM.
-
Label your samples (both positive, with the alkyne target, and negative, without) with each concentration of the this compound under your standard click chemistry reaction conditions.
-
Wash all samples using a consistent and thorough washing protocol.
-
Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Quantify the fluorescence intensity of the specific signal (in the positive samples) and the background (in the negative samples) for each concentration.
-
Determine the optimal concentration that provides the highest signal-to-noise ratio.
Protocol: Standard Click Chemistry Reaction for Cellular Imaging
This protocol provides a general workflow for labeling alkyne-modified biomolecules with this compound in fixed cells.
-
Cell Culture and Alkyne Labeling: Culture your cells of interest and introduce the alkyne-modified molecule for metabolic labeling.
-
Fixation: Fix the cells using an appropriate fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.
-
Permeabilization: If your target is intracellular, permeabilize the cells with a detergent like 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to minimize non-specific binding.
-
Click Reaction: Prepare the click reaction cocktail containing this compound, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand. Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS, potentially including a mild detergent, to remove unbound this compound and reaction components.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Fluorescence Microscopy: Image the samples using a fluorescence microscope with the appropriate filter set for BDP FL (similar to FITC or GFP).
References
- 1. biotium.com [biotium.com]
- 2. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 4. BODIPY Dye Derivative for Irreversible Fluorescent Labeling of Eukaryotic Cells and Their Simultaneous Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
BDP FL azide photostability and how to prevent photobleaching
Welcome to the technical support center for BDP FL azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments, with a special focus on its photostability and the prevention of photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bright, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1] It is functionalized with an azide group, making it suitable for bioorthogonal "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise and stable labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and lipids for various applications, including fluorescence microscopy, flow cytometry, and high-content screening.
Q2: What are the key spectral properties of this compound?
This compound is characterized by its high molar extinction coefficient and exceptional fluorescence quantum yield, which contribute to its brightness. Its spectral properties are summarized in the table below.
Q3: How photostable is this compound?
This compound, like other BODIPY dyes, is known for its high photostability, which is significantly greater than that of traditional green fluorophores like fluorescein (FITC).[1] This inherent stability stems from its chemical structure, which is less prone to the photochemical reactions that lead to the degradation of other dyes when exposed to light.
Q4: What is photobleaching and why is it a concern?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process results in the loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of imaging experiments. In time-lapse microscopy or experiments requiring intense illumination, photobleaching can lead to a diminished signal before the experiment is complete.
Q5: What factors contribute to the photobleaching of this compound?
The primary cause of photobleaching for BODIPY dyes is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These ROS can then chemically modify and destroy the dye molecule, rendering it non-fluorescent. Factors that exacerbate photobleaching include:
-
High Illumination Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a faster rate of photobleaching.
-
Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.
-
Presence of Oxygen: Molecular oxygen is a key mediator in the photobleaching process of many fluorophores.
Troubleshooting Guide: Preventing Photobleaching
Rapid signal loss or dim fluorescence during your experiment can be frustrating. This guide provides systematic steps to troubleshoot and mitigate photobleaching of this compound.
Problem: My this compound signal is fading too quickly.
This is a common issue that can often be resolved by optimizing your experimental setup and imaging parameters.
Step 1: Evaluate Your Imaging Parameters
High illumination intensity and long exposure times are the most common culprits for accelerated photobleaching.
-
Reduce Laser Power/Illumination Intensity: Use the lowest possible illumination intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector. If the signal is weak, consider using a more sensitive detector or increasing the camera gain, rather than lengthening the exposure.
-
Avoid Unnecessary Illumination: Only expose your sample to the excitation light when actively acquiring an image. Use transmitted light (brightfield or DIC) to find and focus on your region of interest.
Step 2: Utilize Antifade Reagents
Incorporating an antifade reagent into your mounting medium is one of the most effective ways to combat photobleaching. These reagents work by scavenging free radicals and reducing the concentration of molecular oxygen.
-
For Fixed Samples: Use a commercially available antifade mounting medium.
-
For Live-Cell Imaging: Use a live-cell compatible antifade reagent.
Step 3: Choose the Right Imaging System
Modern microscopy systems often have features designed to minimize photobleaching.
-
Confocal Microscopy: Spinning disk confocal microscopes are generally gentler on samples than laser scanning confocals.
-
Widefield Microscopy: Use neutral density filters to reduce the intensity of the excitation light.
Troubleshooting Flowchart
For a systematic approach to troubleshooting photobleaching, please refer to the following flowchart:
Quantitative Data
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~503 nm |
| Emission Maximum (λem) | ~512 nm |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.90 |
Table 2: Qualitative Photostability Comparison of Green Fluorophores
| Fluorophore | Relative Photostability | pH Sensitivity |
| BDP FL | High | Low |
| Alexa Fluor 488 | High | Low (pH 4-10)[2] |
| Fluorescein (FITC) | Low | High (pH dependent) |
Experimental Protocols
To quantitatively assess the photostability of this compound in your own experiments, we provide the following detailed protocol. This protocol is designed for a head-to-head comparison with another fluorophore.
Protocol: Quantitative Comparison of Fluorophore Photostability in Fixed Cells
Objective: To measure and compare the photobleaching rate of this compound against another green fluorophore (e.g., Alexa Fluor 488 azide) under identical imaging conditions.
Materials:
-
Fixed cells labeled with this compound and the comparator fluorophore on separate coverslips.
-
Mounting medium (with or without antifade reagent, depending on the experimental question).
-
Fluorescence microscope (confocal or widefield) with a stable light source and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare your biological samples and perform the click chemistry reaction to label them with either this compound or the comparator azide.
-
Ensure that the labeling conditions and fluorophore concentrations are optimized to achieve comparable initial fluorescence intensities between the two samples.
-
Mount the coverslips onto microscope slides using the same mounting medium for both.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Use the same objective and filter set for both fluorophores.
-
Set the imaging parameters (laser power/illumination intensity, exposure time, camera gain, etc.) to be identical for both samples. Choose settings that provide a good initial signal without saturating the detector.
-
-
Image Acquisition:
-
Place the first sample (e.g., this compound) on the microscope stage.
-
Find a representative field of view.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images should be as short as possible.
-
Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.
-
Repeat the exact same acquisition protocol for the second sample (comparator fluorophore).
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define a region of interest (ROI) that encompasses the fluorescently labeled structures.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Measure the mean fluorescence intensity of a background region (an area with no cells) for each frame.
-
Subtract the background intensity from the ROI intensity for each frame.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time for both fluorophores.
-
From the resulting photobleaching curves, determine the half-life (t₁/₂) for each fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the quantitative comparison of fluorophore photostability.
References
BDP FL Azide Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common aggregation issues encountered when working with BDP FL azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent probe containing a BODIPY FL dye and an azide group. The BODIPY FL core provides a bright, photostable green fluorescence, while the azide moiety allows for its covalent attachment to molecules containing an alkyne group via a "click chemistry" reaction.[1][2] This makes it a valuable tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and other cellular components for applications such as fluorescence imaging, flow cytometry, and biomolecule tracking.[1]
Q2: What are the known solubility properties of this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[3][4] However, like many other BODIPY dyes, it has limited solubility in aqueous solutions, which can lead to aggregation.
Q3: What causes this compound to aggregate in experiments?
Aggregation of this compound is primarily caused by its hydrophobic nature and limited solubility in aqueous buffers. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous experimental buffer, the dye molecules can self-associate to minimize their contact with water, leading to the formation of aggregates. This phenomenon is a common issue with many fluorescent dyes.
Q4: How can I detect if my this compound solution has aggregated?
Aggregation can be detected through several methods:
-
Visual Inspection: The most obvious sign of severe aggregation is the appearance of visible precipitates or cloudiness in the solution.
-
Fluorescence Microscopy: In imaging applications, aggregation may appear as bright, punctate (dot-like) artifacts rather than the expected specific staining pattern.
-
UV-Vis Spectroscopy: Aggregation can cause changes in the absorbance spectrum of the dye.
-
Fluorescence Spectroscopy: A common consequence of aggregation is fluorescence quenching, leading to a weaker signal than expected.
Q5: Can aggregation of this compound be reversed?
In some cases, mild aggregation can be reversed by diluting the solution, adding a small amount of an organic co-solvent, or through sonication. However, it is generally more effective to prevent aggregation from occurring in the first place.
Troubleshooting Guide
This guide addresses common issues related to this compound aggregation.
Issue 1: Low or no fluorescent signal in my experiment.
-
Possible Cause: Aggregation-induced fluorescence quenching.
-
Troubleshooting Steps:
-
Check for visible precipitates: Visually inspect your staining solution. If cloudy, centrifuge the solution to pellet the aggregates and use the supernatant, though this will reduce the effective concentration.
-
Optimize the working concentration: High concentrations of the dye increase the likelihood of aggregation. Perform a concentration titration to find the lowest effective concentration that still provides a good signal-to-noise ratio.
-
Modify the buffer: The composition of your aqueous buffer can influence dye solubility. Try adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to your final staining buffer to improve solubility. Be mindful that high concentrations of organic solvents can be detrimental to cells or protein function.
-
Use anti-aggregation additives: Consider adding a non-ionic surfactant such as Tween-20 or Triton X-100 (at concentrations below their critical micelle concentration, e.g., 0.01-0.1%) to your buffer to help prevent hydrophobic interactions between dye molecules.
-
Issue 2: Appearance of bright, punctate spots in fluorescence microscopy images.
-
Possible Cause: The bright spots are likely aggregates of this compound.
-
Troubleshooting Steps:
-
Filter the staining solution: Before applying to your sample, filter the this compound working solution through a 0.2 µm syringe filter to remove any pre-existing aggregates.
-
Optimize the dissolution of the stock solution: Ensure your this compound is fully dissolved in the organic solvent before preparing your working solution. Gentle warming or brief sonication of the stock solution can aid in complete dissolution.
-
Prepare fresh working solutions: Do not store diluted aqueous working solutions of this compound for extended periods, as aggregation can occur over time. Prepare them fresh for each experiment.
-
Quantitative Data Summary
| Property | Value/Information | Source(s) |
| Appearance | Orange solid | |
| Molecular Weight | ~374.20 g/mol | |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509-512 nm | |
| Solubility | Soluble in DMSO, DMF, alcohols | |
| Storage of Stock Solution | -20°C in the dark |
Experimental Protocols
1. Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound solid
-
High-quality, anhydrous DMSO
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~374.2 g/mol ) in approximately 267 µL of DMSO.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
2. General Protocol for Click Chemistry Labeling
This protocol is a starting point for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The optimal conditions, especially the concentrations of the dye and catalyst, may need to be determined empirically for your specific application.
-
Materials:
-
Aliquot of 10 mM this compound stock solution in DMSO
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
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Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
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Freshly prepared sodium ascorbate stock solution (e.g., 300 mM in water)
-
-
Procedure:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule with the this compound stock solution. A 2-5 fold molar excess of the dye over the biomolecule is a good starting point.
-
Add the copper-stabilizing ligand to the reaction mixture and vortex briefly.
-
Add the CuSO4 solution and vortex.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Vortex the mixture thoroughly.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours, or as optimized for your specific reactants.
-
Purify the labeled biomolecule from excess dye and reaction components using an appropriate method (e.g., dialysis, size exclusion chromatography, or precipitation).
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation issues.
Caption: Simplified workflow for CuAAC (Click Chemistry) reaction.
References
Technical Support Center: BDP FL Azide & Copper Catalysts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BDP FL azide in copper-catalyzed click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of a copper catalyst on this compound's fluorescence?
The primary impact is significant fluorescence quenching.[1] Copper ions, particularly Cu(II), are known to quench the fluorescence of BODIPY dyes.[1] This quenching effect is a critical consideration during experimental design and data interpretation.
Q2: Why does copper quench the fluorescence of BDP FL?
Fluorescence quenching by copper can occur through several mechanisms, including static quenching via the formation of a non-fluorescent complex between the dye and the copper ion.[2] This interaction can facilitate processes like metal-to-ligand electron transfer, which dissipates the energy that would otherwise be released as fluorescence.[2]
Q3: Is the fluorescence quenching reversible?
Yes, in many cases, the fluorescence can be recovered. After the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is complete, the copper catalyst can be removed through purification steps.[3] Techniques like precipitation or chromatography can effectively eliminate copper ions, leading to the restoration of the BDP FL fluorophore's signal.
Q4: What is the role of a copper catalyst in a reaction with this compound?
Copper(I) is a crucial catalyst for the azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". It dramatically accelerates the reaction rate (by a factor of 10^7 to 10^8) and ensures high specificity, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole product. This reaction is widely used to covalently link molecules, such as attaching the this compound fluorophore to a target molecule containing an alkyne group.
Q5: Should I use Cu(I) or Cu(II) for my click reaction?
While Cu(I) is the active catalytic species, Cu(II) salts like copper(II) sulfate (CuSO₄) are more stable and commonly used. In the reaction mixture, a reducing agent, typically sodium ascorbate, is added to reduce Cu(II) to the active Cu(I) state in situ.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal Post-Reaction | 1. Copper-induced Quenching: Residual copper catalyst remaining in the sample. 2. Incomplete Reaction: The click reaction did not proceed to completion. 3. Fluorophore Degradation: BDP FL dye may have been damaged by reactive oxygen species generated during the reaction. | 1. Purification: Thoroughly purify the product to remove all traces of copper. Use methods like ethanol precipitation, dialysis, or column chromatography. 2. Optimize Reaction: Ensure appropriate concentrations of all reagents. Consider increasing reaction time or temperature. Use a copper-stabilizing ligand like THPTA or TBTA to improve catalytic efficiency. 3. Use Ligands/Protectants: Incorporate a copper-chelating ligand (e.g., THPTA) which can protect biomolecules from oxidative damage. Adding aminoguanidine can also prevent side reactions. |
| High Background Fluorescence | 1. Unreacted this compound: Excess fluorescent azide that was not consumed in the reaction. 2. Non-specific Binding: The fluorescent probe is binding non-specifically to other components in your sample. | 1. Purification: Remove unreacted azide through rigorous purification methods like dialysis, size-exclusion chromatography, or precipitation. 2. Blocking: If working with cells or tissues, use appropriate blocking buffers to minimize non-specific binding. |
| Reaction Fails or Yield is Very Low | 1. Catalyst Inactivity: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen. 2. Incorrect Reagent Ratios: Suboptimal concentrations of azide, alkyne, copper, or reducing agent. 3. Inhibitors: Components in your buffer or sample may be inhibiting the catalyst. | 1. Use a Ligand & Fresh Reducing Agent: Always use a stabilizing ligand like THPTA and a freshly prepared solution of sodium ascorbate. Degassing solutions can also help. 2. Optimize Concentrations: Follow a validated protocol for reagent concentrations. Typically, an excess of the azide probe is used. 3. Buffer Exchange: If possible, perform the reaction in a clean, recommended buffer system (e.g., PBS, triethylammonium acetate). |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Click Reaction (CuAAC)
This protocol is a general guideline for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM stock)
-
THPTA ligand solution (e.g., 50 mM stock)
-
Sodium Ascorbate solution (e.g., 100 mM, must be freshly prepared )
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. The final concentration of the limiting reagent (typically the biomolecule) can range from 10 µM to 1 mM. A 2 to 10-fold molar excess of this compound is recommended.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is common. For a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne. Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. For complex biomolecules, the reaction may be left overnight.
-
Purify the labeled product immediately to remove the copper catalyst, excess azide, and other reagents. Methods include ethanol/acetone precipitation, spin columns, or HPLC.
Protocol 2: Post-Reaction Fluorescence Measurement
Procedure:
-
After purification, dissolve the labeled biomolecule in a suitable buffer for fluorescence measurement.
-
Transfer the sample to a quartz cuvette or a microplate.
-
Use a fluorometer or plate reader to measure the fluorescence intensity. For BDP FL, the typical excitation maximum is around 505 nm and the emission maximum is around 515 nm.
-
As a control, measure the fluorescence of an equivalent concentration of unreacted this compound that has been subjected to the same reaction and purification conditions (without the alkyne) to assess any background or degradation.
Visual Guides
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: CuAAC reaction pathway for labeling with this compound.
Caption: Troubleshooting decision tree for low fluorescence.
References
troubleshooting low fluorescence signal with BDP FL azide
Welcome to the technical support center for BDP FL azide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve issues related to low fluorescence signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a very weak or no fluorescence signal. What are the possible causes?
A weak or absent signal can be frustrating. Here are several potential causes and troubleshooting steps to consider:
-
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is crucial for labeling your target with this compound.[1]
-
Optimize Catalyst Concentration: Ensure you are using the correct concentrations of copper (II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A common starting point is 100-200 µM CuSO₄ and 1-2 mM sodium ascorbate.[2]
-
Use a Stabilizing Ligand: Ligands such as THPTA or TBTA can improve the efficiency of the click reaction in aqueous environments and reduce background noise.[2][3]
-
Check Reagent Quality: Use high-purity alkyne-modified biomolecules and freshly prepared catalyst solutions for optimal performance.[2]
-
Verify pH: The click reaction is most efficient at a neutral to slightly basic pH (7-8).
-
-
Low Incorporation of the Azide or Alkyne Moiety: If your target biomolecule has a low level of the azide or alkyne group, the final fluorescence signal will be weak.
-
Increase Probe Concentration: You may need to titrate the concentration of your azide- or alkyne-containing molecule to a higher level.
-
Increase Incubation Time: Allowing more time for the incorporation of the modified molecule into your system may be necessary.
-
-
Photobleaching: this compound is known for its high photostability compared to dyes like fluorescein, but it can still photobleach under intense or prolonged illumination.
-
Minimize Light Exposure: Protect your samples from light as much as possible during incubation and imaging steps.
-
Use Anti-Fade Mounting Media: For microscopy, using a mounting medium with an anti-fade reagent is highly recommended.
-
Optimize Imaging Parameters: Reduce laser power and exposure time to the minimum required to obtain a good signal-to-noise ratio.
-
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for this compound.
-
Improper Storage and Handling: this compound is light-sensitive and should be stored at -20°C in the dark. Avoid repeated freeze-thaw cycles.
Q2: My background fluorescence is too high, making it difficult to see my signal. How can I reduce it?
High background can mask your specific signal. Here’s how to address it:
-
Thorough Washing: Increase the number and duration of washing steps after the click reaction to remove any unbound this compound.
-
Use a Blocking Agent: Pre-incubating your sample with a blocking buffer can help to reduce non-specific binding of the dye.
-
Optimize Dye Concentration: Using too high a concentration of this compound can lead to increased background. Titrate the dye to find the optimal concentration that gives a good signal with low background.
-
Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence), often in the green spectrum where BDP FL emits.
-
Use an Unstained Control: Image a sample that has not been treated with the fluorescent dye to assess the level of autofluorescence.
-
Spectral Unmixing: If your imaging system has this capability, it can be used to separate the specific BDP FL signal from the broader autofluorescence spectrum.
-
Use a Phenol Red-Free Medium: For live-cell imaging, using a phenol red-free culture medium can reduce background fluorescence.
-
Q3: How stable is this compound?
This compound is a member of the borondipyrromethene (BODIPY) class of dyes, which are known for their excellent photostability, high fluorescence quantum yields, and sharp emission peaks. They are significantly more photostable than traditional fluorophores like fluorescein. However, like all fluorophores, it can be susceptible to photobleaching with excessive light exposure. For long-term storage, it should be kept at -20°C and protected from light.
Quantitative Data Summary
The spectral and photophysical properties of this compound are summarized in the table below. These values are important for selecting the correct instrument settings for imaging.
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 - 512 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Purity | ≥95% | |
| Storage | -20°C in the dark |
Experimental Protocols
Below is a general protocol for labeling biomolecules using a copper-catalyzed click reaction with this compound followed by fluorescence microscopy. Note: This is a starting point, and optimization for your specific application is highly recommended.
Materials:
-
Azide- or alkyne-modified biological sample
-
This compound
-
Copper (II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-fade mounting medium
Protocol:
-
Sample Preparation: Prepare your cells or tissue containing the alkyne or azide functional group.
-
Fixation and Permeabilization (for intracellular targets):
-
Fix the sample with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If the target is intracellular, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the sample in a blocking buffer for 30-60 minutes to reduce non-specific background staining.
-
-
Click Reaction Cocktail Preparation:
-
Important: Prepare the click reaction cocktail fresh just before use. The components should be added in the order listed to prevent precipitation of the copper catalyst.
-
Prepare stock solutions: 10 mM this compound in DMSO, 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 50 mM THPTA or TBTA in DMSO/water.
-
For a 100 µL final reaction volume, combine:
-
PBS (to final volume)
-
This compound (e.g., to a final concentration of 1-10 µM)
-
THPTA or TBTA (e.g., to a final concentration of 200 µM)
-
CuSO₄ (e.g., to a final concentration of 100 µM)
-
Sodium Ascorbate (e.g., to a final concentration of 1 mM)
-
-
-
Labeling Reaction:
-
Remove the blocking buffer from the sample.
-
Add the click reaction cocktail to the sample and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the sample three to five times with PBS to remove unreacted reagents.
-
-
(Optional) Nuclear Staining:
-
If desired, stain the nuclei with a suitable dye like DAPI or Hoechst.
-
Wash again with PBS.
-
-
Mounting and Imaging:
-
Mount the sample using an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for the FAM or FITC channel (Excitation ~495 nm, Emission ~520 nm).
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low fluorescence signals with this compound.
Caption: Troubleshooting workflow for low this compound fluorescence signal.
References
Validation & Comparative
A Head-to-Head Comparison: BDP FL Azide vs. Alexa Fluor 488 Azide for Fluorescent Labeling
For researchers in molecular biology, drug development, and life sciences, the selection of the right fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the plethora of choices for green-emitting fluorophores used in click chemistry, BDP FL azide and Alexa Fluor 488 azide stand out as two of the most popular and robust options. Both dyes are azide-functionalized, enabling them to be seamlessly integrated into workflows involving copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition for the precise labeling of biomolecules.
This guide provides an objective, data-driven comparison of this compound and Alexa Fluor 488 azide to assist researchers in making an informed choice based on the specific demands of their experiments. We will delve into their photophysical properties, highlight key performance differences, and provide a general experimental protocol for their application.
Quantitative Performance: A Side-by-Side Look
The decision to use one fluorophore over another often comes down to its specific photophysical characteristics. Properties such as absorption and emission spectra, brightness (a product of molar extinction coefficient and quantum yield), and photostability are paramount. Below is a summary of these key metrics for this compound and Alexa Fluor 488 azide.
| Property | This compound | Alexa Fluor 488 Azide |
| Excitation Maximum (λex) | ~503 nm[1][2][3][4] | ~495 nm[5] |
| Emission Maximum (λem) | ~509-512 nm | ~519 nm |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | ~71,000 - 71,800 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.97 | ~0.91 - 0.92 |
| Calculated Brightness (ε * Φ) | ~77,600 - 89,240 | ~65,338 - 66,056 |
| Molecular Weight ( g/mol ) | ~374.20 | ~692.76 (for azidohexyl version) |
| Key Features | High photostability, high quantum yield in aqueous environments. | High photostability, pH-insensitive (pH 4-10), hydrophilic. |
Key Differences and Experimental Considerations
Brightness and Photostability: Based on the available data, This compound exhibits a higher intrinsic brightness than Alexa Fluor 488 azide, owing to its greater molar extinction coefficient and a slightly higher quantum yield. Both dyes are renowned for their excellent photostability, a significant advantage over older generation dyes like fluorescein (FITC), allowing for longer exposure times during imaging and more robust quantitative analysis. Alexa Fluor 488, in particular, is frequently cited as a superior, more photostable alternative to FITC.
Spectra and Filter Compatibility: Both fluorophores are well-suited for standard green channel detection, such as those equipped with filters for FAM or FITC. This compound's excitation and emission peaks are slightly blue-shifted compared to Alexa Fluor 488 azide. This small difference is generally not a significant issue for most standard microscopy filter sets but should be considered for finely-tuned multicolor imaging experiments to minimize spectral overlap.
Hydrophilicity and pH Sensitivity: Alexa Fluor 488 is a sulfonated dye, which confers excellent water solubility and makes it less prone to aggregation and non-specific binding in aqueous buffers. Its fluorescence is also notably stable over a broad pH range of 4 to 10, which is a major advantage for live-cell imaging where pH fluctuations can occur in different cellular compartments. BDP FL, being a BODIPY-based dye, is inherently more hydrophobic. While this is not typically a problem in standard labeling protocols where it is used from a DMSO stock, the higher hydrophilicity of Alexa Fluor 488 may be advantageous in certain protein conjugation scenarios to maintain the solubility of the labeled biomolecule.
Experimental Workflow and Protocols
The core of applying these dyes is the "click chemistry" reaction, a highly specific and efficient conjugation method. The general workflow involves the metabolic, enzymatic, or chemical introduction of an alkyne-modified substrate into a biological system, followed by detection with the azide-functionalized fluorescent dye.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) in Fixed Cells:
This protocol provides a general outline. Optimization is crucial for specific cell types and experimental goals.
-
Cell Culture and Alkyne Incorporation:
-
Culture cells under desired conditions.
-
Introduce the alkyne-containing substrate (e.g., an alkyne-modified amino acid or nucleoside) to the culture medium and incubate for a period sufficient for its incorporation into biomolecules.
-
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells, for example, with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.
-
Permeabilize the cells with a detergent solution, such as 0.5% Triton® X-100 in PBS, for 20 minutes at room temperature.
-
-
Click Reaction Cocktail Preparation:
-
Important: Prepare the click reaction cocktail immediately before use (use within 15 minutes). The volumes below are for a single sample and should be scaled as needed.
-
To prepare a 500 µL cocktail:
-
430 µL PBS
-
10 µL of a 10 mM dye stock solution (this compound or Alexa Fluor 488 azide in DMSO)
-
10 µL of a 50 mM Copper (II) Sulfate (CuSO₄) solution
-
50 µL of a 50 mM Sodium Ascorbate solution (add this last to initiate the reaction)
-
-
Note: The use of a copper-stabilizing ligand like THPTA or TBTA is often recommended to improve reaction efficiency and reduce copper-mediated cell damage, particularly in live-cell applications.
-
-
Labeling Reaction:
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add the freshly prepared click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells multiple times with a wash buffer (e.g., PBS containing a small amount of detergent and BSA).
-
If desired, perform counterstaining (e.g., with a nuclear stain like DAPI).
-
Mount the sample and proceed with fluorescence imaging using the appropriate filter sets for the green channel.
-
Conclusion
Both this compound and Alexa Fluor 488 azide are high-performance fluorescent probes for click chemistry applications.
-
Choose this compound when maximum brightness is the primary concern. Its superior quantum yield and high extinction coefficient make it one of the brightest green-emitting azide probes available.
-
Choose Alexa Fluor 488 Azide when working with sensitive biological systems where pH fluctuations are a concern or when maximum water solubility is required to prevent potential aggregation issues with heavily labeled proteins. Its robust performance, high photostability, and pH insensitivity make it an exceptionally reliable and versatile tool.
Ultimately, the choice between these two excellent dyes will depend on the specific priorities of the experiment. For most standard applications in fluorescence microscopy and flow cytometry, both will yield high-quality, reproducible results.
References
comparing BDP FL azide to other green fluorescent dyes
A Comparative Guide to BDP FL Azide and Other Green Fluorescent Dyes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in cellular imaging and bioconjugation, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of this compound with two other widely used green fluorescent azide dyes: Alexa Fluor 488 azide and 5-Carboxyfluorescein (5-FAM) azide. This analysis is supported by quantitative data on their photophysical properties and detailed experimental protocols for their application in bioorthogonal labeling via click chemistry.
Introduction to Green Fluorescent Azides
BDP FL, Alexa Fluor 488, and 5-FAM are all fluorophores that emit in the green region of the visible spectrum and are commonly functionalized with an azide group for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bioorthogonal reaction allows for the specific and efficient labeling of alkyne-modified biomolecules in complex biological systems.
BDP FL (BODIPY FL) is a borondipyrromethene dye known for its high fluorescence quantum yield, sharp emission peak, and excellent photostability.[1] Its fluorescence is relatively insensitive to solvent polarity and pH.
Alexa Fluor 488 is a sulfonated rhodamine derivative renowned for its exceptional brightness, high photostability, and pH insensitivity over a wide range.[2][3] These properties make it a gold standard for many fluorescence imaging applications.
5-FAM (5-Carboxyfluorescein) is a derivative of fluorescein, one of the most established fluorescent dyes. While it offers a high quantum yield, its fluorescence is known to be pH-sensitive and it is more susceptible to photobleaching compared to BDP FL and Alexa Fluor 488.[2]
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is heavily influenced by its photophysical characteristics. The following table summarizes the key quantitative data for this compound, Alexa Fluor 488 azide, and 5-FAM azide.
| Property | This compound | Alexa Fluor 488 Azide | 5-FAM Azide |
| Excitation Maximum (nm) | ~503 | ~495 | ~492 |
| Emission Maximum (nm) | ~509 | ~519 | ~517 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~92,000 | ~71,000 | ~75,000 |
| Fluorescence Quantum Yield | ~0.97 | ~0.92[4] | ~0.83 |
| Brightness (Ext. Coeff. x QY) | ~89,240 | ~65,320 | ~62,250 |
| Photostability | High | High | Moderate |
| pH Sensitivity | Low | Insensitive (pH 4-10) | Sensitive |
Experimental Protocols
To facilitate a direct and objective comparison of these green fluorescent azides in a laboratory setting, the following experimental protocol is provided. This protocol is designed for the labeling of alkyne-modified proteins in cultured mammalian cells via CuAAC click chemistry, followed by fluorescence microscopy.
Protocol: Comparative Analysis of Fluorescent Azide Dyes for Cellular Imaging
1. Cell Culture and Metabolic Labeling:
-
Seed mammalian cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of labeling.
-
Culture cells in a complete medium containing an alkyne-modified amino acid (e.g., L-azidohomoalanine (AHA) or homopropargylglycine (HPG)) at a final concentration of 25-50 µM for 4-24 hours. This step incorporates the alkyne group into newly synthesized proteins.
2. Cell Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
3. Click Chemistry Reaction:
-
Prepare a fresh "click reaction cocktail" for each fluorescent dye to be tested. For each reaction, combine the following in order:
-
PBS
-
Fluorescent azide (this compound, Alexa Fluor 488 azide, or 5-FAM azide) to a final concentration of 1-5 µM.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 50 µM.
-
Sodium ascorbate to a final concentration of 500 µM (add immediately before use).
-
-
Remove the PBS from the cells and add 200 µL of the appropriate click reaction cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells twice with PBS.
5. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for each dye (e.g., a standard FITC or GFP filter set).
-
For a quantitative comparison of brightness, use identical acquisition settings (e.g., exposure time, laser power, gain) for all samples.
-
For photostability analysis, acquire a time-lapse series of images under continuous illumination and measure the rate of fluorescence decay.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the experimental workflow and the underlying chemical reaction, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparative analysis of fluorescent azides.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Conclusion
The choice between this compound, Alexa Fluor 488 azide, and 5-FAM azide will depend on the specific requirements of the experiment.
-
This compound is an excellent choice for applications demanding high brightness and photostability, with its performance being largely independent of the cellular environment.
-
Alexa Fluor 488 azide remains a top performer, offering a combination of high brightness, exceptional photostability, and pH insensitivity, making it a reliable workhorse for a wide range of imaging applications.
-
5-FAM azide is a cost-effective option that can be suitable for endpoint assays where photobleaching and pH sensitivity are less critical concerns.
For demanding applications such as live-cell imaging, time-lapse microscopy, and quantitative analysis, the superior photostability and environmental insensitivity of this compound and Alexa Fluor 488 azide make them the preferred choices over traditional fluorescein-based dyes.
References
A Head-to-Head Comparison: Validating BDP FL Azide Antibody Conjugation for Robust Research Applications
For researchers, scientists, and professionals in drug development, the precise and reliable labeling of antibodies is paramount for generating high-quality, reproducible data. The choice of fluorophore and conjugation chemistry significantly impacts the performance of an antibody in various applications. This guide provides a comprehensive comparison of BDP FL azide for antibody conjugation against other common alternatives, supported by experimental data and detailed protocols to ensure optimal validation.
Performance Comparison of Common Fluorophores for Antibody Conjugation
The selection of a fluorophore for antibody conjugation involves a trade-off between brightness, photostability, ease of conjugation, and minimal impact on antibody function. This table summarizes the key performance indicators for this compound and two other widely used classes of fluorescent dyes, Alexa Fluor™ and DyLight™.
| Feature | This compound | Alexa Fluor™ 488 NHS Ester | DyLight™ 488 NHS Ester |
| Excitation Max (nm) | ~503 | ~495 | ~493 |
| Emission Max (nm) | ~509 | ~519 | ~518 |
| Quantum Yield | ~0.97 in Methanol | ~0.92 | High |
| Photostability | High | Very High | High |
| Conjugation Chemistry | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Amine-reactive N-hydroxysuccinimide (NHS) ester | Amine-reactive N-hydroxysuccinimide (NHS) ester |
| Site-Specificity | High (with engineered alkyne sites) | Low (targets primary amines, e.g., lysine) | Low (targets primary amines, e.g., lysine) |
| Impact on Affinity | Generally low due to site-specificity | Can vary depending on proximity of lysines to the antigen-binding site | Can vary depending on proximity of lysines to the antigen-binding site |
| Ease of Use | Requires a two-step "click" reaction | Simple one-step reaction | Simple one-step reaction |
Experimental Protocols for Validation
Robust validation of a fluorescently labeled antibody is crucial to ensure the reliability of experimental results. The following protocols outline the key steps for conjugating this compound to an antibody and subsequently validating its performance.
Protocol 1: this compound Antibody Conjugation via Click Chemistry
This protocol describes the conjugation of this compound to an antibody containing an alkyne handle.
Materials:
-
Antibody with an alkyne modification (e.g., via metabolic labeling or chemical modification)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-buffered saline (TBS)
-
PD-10 desalting column
Procedure:
-
Prepare the antibody in TBS at a concentration of 1-5 mg/mL.
-
Prepare a fresh solution of 50 mM CuSO4 and 50 mM sodium ascorbate in water.
-
Add a 5-10 fold molar excess of this compound to the antibody solution.
-
Add the CuSO4 and sodium ascorbate solution to the antibody-dye mixture to a final concentration of 1 mM each.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the conjugated antibody from excess dye and reagents using a PD-10 desalting column equilibrated with TBS.
-
Collect the colored fractions containing the labeled antibody.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.
Procedure:
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and 503 nm (A503) using a spectrophotometer.
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A503 / (ε_dye × path length)
-
Where ε_dye for BDP FL is approximately 80,000 M⁻¹cm⁻¹.
-
-
-
Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm:
-
Concentration of Antibody (M) = [A280 - (A503 × CF280)] / (ε_Ab × path length)
-
Where ε_Ab for an IgG is typically 210,000 M⁻¹cm⁻¹ and the correction factor (CF280) for BDP FL is ~0.15.
-
-
-
Calculate the DOL:
-
DOL = Concentration of Dye / Concentration of Antibody
-
An optimal DOL for most antibodies is typically between 2 and 7.
Protocol 3: Functional Validation by Flow Cytometry
This protocol assesses the binding affinity of the conjugated antibody to its target antigen on the cell surface.
Materials:
-
Cells expressing the target antigen (positive control)
-
Cells not expressing the target antigen (negative control)
-
This compound conjugated antibody
-
Unconjugated primary antibody (for competition assay)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions of both positive and negative control cells.
-
Titrate the this compound conjugated antibody to determine the optimal staining concentration.
-
For the competition assay, pre-incubate the positive control cells with a 10-fold excess of the unconjugated primary antibody for 30 minutes.
-
Add the optimal concentration of the this compound conjugated antibody to all cell samples and incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the data to compare the mean fluorescence intensity (MFI) of the stained positive and negative control cells. A significant shift in MFI for the positive cells and low MFI for the negative cells indicates specific binding. A significant reduction in MFI in the competition assay confirms that the conjugated antibody retains its specific binding to the target antigen.
Protocol 4: Validation by Immunofluorescence Microscopy
This protocol visually confirms the correct subcellular localization of the target antigen using the conjugated antibody.
Materials:
-
Cells or tissue sections expressing the target antigen
-
This compound conjugated antibody
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Antifade mounting medium with DAPI
Procedure:
-
Fix, and if necessary, permeabilize the cells or tissue sections.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate with the this compound conjugated antibody at its optimal concentration for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash the samples three times with PBS.
-
Mount the samples with antifade mounting medium containing DAPI.
-
Visualize the samples using a fluorescence microscope with appropriate filter sets for BDP FL and DAPI.
-
Confirm that the observed staining pattern corresponds to the known subcellular localization of the target antigen.
Visualizing the Validation Workflow and a Relevant Signaling Pathway
To further clarify the experimental processes and their biological context, the following diagrams have been generated using Graphviz.
By following these detailed validation protocols and understanding the comparative performance of different fluorophores, researchers can confidently select and utilize this compound conjugated antibodies for sensitive and specific detection in a wide range of applications.
A Comparative Guide to Measuring Degree of Labeling with BDP FL Azide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of fluorescent labeling is critical for experimental consistency and accuracy. BDP FL azide, a bright and photostable green-fluorescent probe, is a popular choice for labeling biomolecules via click chemistry. This guide provides an objective comparison of this compound with common alternatives and details the experimental protocols necessary for accurately measuring the degree of labeling.
This compound is a borondipyrromethene (BODIPY)-based dye known for its high fluorescence quantum yield, sharp emission spectra, and superior photostability compared to traditional fluorescein dyes.[1][2][3] Its azide functional group allows for covalent attachment to alkyne-modified biomolecules through the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[4][5]
Comparison with Alternative Azide Probes
The selection of a fluorescent azide probe depends on the specific experimental requirements, including the available excitation sources, desired emission color, and the chemical environment of the assay. This compound is often compared with other fluorescent azides in the green to orange-red spectral range, such as Alexa Fluor 488 azide and Cy3 azide.
Data Presentation: Photophysical and Chemical Properties
The following table summarizes the key quantitative data for this compound and two common alternatives.
| Feature | This compound | Alexa Fluor 488 Azide | Cy3 Azide |
| Excitation Max (λex) | 503 nm | 495-499 nm | 555 nm |
| Emission Max (λem) | 509 nm | 519-520 nm | 570 nm |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.97 | ~0.92 | ~0.31 |
| Correction Factor (CF280) | ~0.027 | Not readily available | ~0.09 |
| Molecular Weight | 374.2 g/mol | ~800 g/mol | 575.19 g/mol |
| Key Advantages | High photostability, high quantum yield, pH insensitivity. | High brightness, photostability, and pH insensitivity. | High extinction coefficient, suitable for red channel imaging. |
| Key Disadvantages | Lower extinction coefficient than Cy3. | Higher molecular weight. | Lower quantum yield, can be sensitive to DNA conjugation. |
Experimental Protocols
Accurate determination of the degree of labeling (DOL) is essential for ensuring the quality and reproducibility of experiments. The DOL represents the average number of dye molecules conjugated to each biomolecule (e.g., a protein). A DOL between 0.5 and 1 is often ideal for maintaining protein function while achieving sufficient signal.
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound
This protocol outlines a general procedure for labeling a protein containing an alkyne group (e.g., introduced via metabolic labeling with an alkyne-bearing amino acid) with this compound using a copper-catalyzed click reaction (CuAAC).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 250 mM stock solution of Sodium Ascorbate in deionized water (must be made fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL).
-
Add this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.
-
Prepare the copper catalyst premix: in a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted this compound and reaction components by passing the mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer. Collect the fractions containing the fluorescently labeled protein.
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is calculated using UV-Visible spectrophotometry by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the dye's maximum absorbance wavelength (λmax).
Procedure:
-
Spectrophotometer Measurement:
-
Measure the absorbance of the purified, labeled protein solution in a quartz cuvette.
-
Record the absorbance at 280 nm (A₂₈₀).
-
Record the absorbance at the λmax of BDP FL, which is 503 nm (A₅₀₃).
-
-
Calculation: The degree of labeling is calculated using the Beer-Lambert law and a correction factor (CF₂₈₀) to account for the dye's absorbance at 280 nm.
The formula is: DOL = (A₅₀₃ × ε_protein) / ((A₂₈₀ - (A₅₀₃ × CF₂₈₀)) × ε_dye)
Where:
-
A₅₀₃ = Absorbance of the conjugate at 503 nm.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of this compound at 503 nm (92,000 M⁻¹cm⁻¹).
-
CF₂₈₀ = Correction factor for this compound (A₂₈₀ / A₅₀₃), which is approximately 0.027.
-
Mandatory Visualizations
To further clarify the processes described, the following diagrams illustrate the chemical reaction and experimental workflow.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental workflow for protein labeling and DOL determination.
References
A Comparative Guide to the Photostability of BDP FL Azide and Fluorescein (FITC)
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of fluorophore is critical for acquiring reliable and reproducible data. Photostability, the ability of a fluorophore to resist photochemical degradation upon light exposure, is a key parameter that dictates the feasibility of long-term imaging experiments and the accuracy of quantitative measurements. This guide presents an objective comparison of the photostability of BDP FL azide, a borondipyrromethene (BODIPY) dye, and the conventional fluorophore, fluorescein isothiocyanate (FITC).
This compound exhibits significantly greater photostability compared to fluorescein (FITC).[1][2] The BODIPY core structure of BDP FL is inherently less prone to the photodegradation pathways that affect fluorescein.[1] While fluorescein is a bright and widely used fluorophore, it is known for its rapid photobleaching, which limits its use in applications requiring prolonged or intense light exposure.[1][3] An average fluorescein molecule emits between 30,000 and 40,000 photons before it irreversibly photobleaches. In contrast, BDP FL, as a member of the BODIPY dye class, offers a robust alternative for demanding imaging applications.
Quantitative Photostability Comparison
The following table summarizes the key spectral and photostability characteristics of this compound and Fluorescein (FITC). The data highlights the superior photophysical properties of this compound.
| Property | This compound | Fluorescein (FITC) | Reference |
| Fluorophore Class | Borondipyrromethene (BODIPY) | Xanthene | |
| Excitation Max (nm) | ~503 | ~495 | |
| Emission Max (nm) | ~509 | ~521 | |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~92,000 | ~75,000 | |
| Fluorescence Quantum Yield | ~0.97 | ~0.93 | |
| Photostability | High | Low to Moderate |
Experimental Protocol: Comparative Photostability Analysis
This protocol outlines a method for quantifying and comparing the photobleaching rates of this compound and FITC-conjugated molecules (e.g., antibodies or other proteins) in a cellular context using time-lapse fluorescence microscopy.
1. Sample Preparation:
-
Cell Culture and Labeling: Culture cells on glass-bottom imaging dishes. For this comparison, label the cells with either a this compound conjugate or a FITC conjugate targeting the same cellular structure. Ensure consistent labeling conditions (concentration, incubation time, and temperature) for both fluorophores.
-
Fixation (Optional): For fixed-cell imaging, fix the cells after labeling using a standard protocol (e.g., 4% paraformaldehyde).
-
Mounting: Mount the samples in a mounting medium. Crucially, for this direct comparison of intrinsic photostability, use a mounting medium without any anti-fade reagents.
2. Microscopy and Image Acquisition:
-
Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with appropriate filter sets for BDP FL/FITC (e.g., a standard 488 nm laser line for excitation).
-
Consistent Imaging Parameters: It is critical to use the exact same imaging parameters for both the BDP FL and FITC samples to ensure a fair comparison. This includes:
-
Objective Lens: Use the same objective for all acquisitions.
-
Excitation Intensity: Set the laser power or lamp intensity to a constant level that is high enough to induce photobleaching over a reasonable time frame.
-
Exposure Time: Use a fixed exposure time for each image.
-
-
Time-Lapse Imaging: Acquire a series of images of the same field of view over time under continuous illumination. The time interval between images should be short enough to accurately capture the fluorescence decay.
3. Data Analysis:
-
Region of Interest (ROI) Selection: In the acquired image series for each fluorophore, select multiple ROIs within the fluorescently labeled structures. Additionally, select a background ROI in an area with no cells or specific labeling.
-
Intensity Measurement: For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.
-
Background Correction: Subtract the mean background intensity from the mean intensity of each experimental ROI for each time point.
-
Normalization: Normalize the background-corrected fluorescence intensity for each ROI by dividing the intensity at each time point by the initial intensity at time zero.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time for both this compound and FITC. The rate of decay of this curve represents the rate of photobleaching. A slower decay indicates higher photostability.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the comparative photostability analysis.
Caption: Workflow for comparing fluorophore photostability.
References
A Comparative Analysis of BDP FL Azide and Other Common Fluorophores on Quantum Yield Performance
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φ), which measures the efficiency of converting absorbed light into emitted light, is a primary determinant of a fluorophore's brightness and sensitivity. This guide provides an objective comparison of the quantum yield of BDP FL azide against other widely used fluorophores, supported by experimental data and standardized protocols.
This compound, a borondipyrromethene-based dye, is recognized for its bright green fluorescence, high photostability, and suitability for bioorthogonal "click chemistry" reactions.[1][2][3] Its performance, particularly its quantum yield, is a key factor in its growing adoption in fluorescence imaging, flow cytometry, and biomolecule labeling.[2]
Quantitative Comparison of Fluorophore Quantum Yields
The following table summarizes the key spectral properties, including the fluorescence quantum yield, of this compound and other popular fluorophores such as fluorescein, rhodamine B, and cyanine dyes (Cy3 and Cy5). It is important to note that quantum yields are highly dependent on the fluorophore's environment, including solvent polarity, pH, and temperature.[4]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| This compound | 503 | 509 - 512 | 92,000 | 0.97 | Aqueous |
| Fluorescein | 494 | 518 | 92,300 | 0.79 - 0.93 | Ethanol / 0.1 N NaOH |
| Rhodamine B | 543 | 565 | 106,000 | 0.49 - 0.70 | Ethanol |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 | Varies |
| Cy5 | ~650 | ~670 | ~250,000 | 0.27 | Varies |
As the data indicates, this compound exhibits one of the highest quantum yields, approaching 1.0 in aqueous environments, making it an exceptionally bright and efficient fluorophore for biological applications.
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing a standard sample with a known quantum yield. This approach is accessible with standard laboratory equipment, namely a UV-Vis spectrophotometer and a fluorescence spectrometer.
Methodology
The relative fluorescence quantum yield (Φₓ) of an unknown sample can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
Step-by-Step Protocol:
-
Select a Standard: Choose a standard fluorophore that absorbs and emits in a similar spectral region to the unknown sample. For this compound, fluorescein in 0.1 M NaOH (Φ = 0.925) is a suitable standard.
-
Prepare Solutions: Prepare a series of dilute solutions for both the standard and the unknown sample in the same solvent. To minimize re-absorption effects, the absorbance of the solutions in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Using a fluorescence spectrometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the standard and the unknown.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the unknown, create a plot of the integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Determine the slope (gradient) of the linear fit for both plots. The gradient is proportional to the quantum yield.
-
Calculate Unknown Quantum Yield: Use the equation above to calculate the quantum yield of the unknown sample. If the same solvent is used for both the standard and the unknown, the refractive index term (ηₓ² / ηₛₜ²) cancels out.
Workflow for Comparative Quantum Yield Measurement
The following diagram illustrates the logical workflow for determining the relative quantum yield of a test fluorophore.
Caption: Workflow for relative fluorescence quantum yield determination.
References
Assessing the Specificity of BDP FL Azide Labeling: A Comparison Guide
For researchers engaged in molecular biology, drug development, and cellular imaging, the precise and specific labeling of target biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a powerful tool for attaching fluorescent probes to biomolecules in complex biological systems. BDP FL azide, a bright and photostable fluorophore from the borondipyrromethene (BODIPY) class, has emerged as a popular choice for these applications. This guide provides an objective comparison of this compound with common alternatives, focusing on labeling specificity and providing supporting experimental data and protocols to aid in the selection of the optimal fluorescent azide for your research needs.
The Importance of Labeling Specificity
Performance Comparison of Green Fluorescent Azides
This compound is often compared to other green-emitting fluorescent azides, primarily those based on fluorescein (FAM) and Alexa Fluor 488. While all three can be used for CuAAC-based labeling, their performance in terms of specificity can vary.
| Property | This compound | Alexa Fluor 488 Azide | FAM (Fluorescein) Azide |
| Fluorophore Class | Borondipyrromethene (BODIPY) | Sulfonated Rhodamine Derivative | Xanthene |
| Excitation Maximum | ~503 nm[1] | ~495 nm[2] | ~495 nm |
| Emission Maximum | ~512 nm[1] | ~519 nm[2] | ~515-520 nm |
| Quantum Yield | High (~0.9-1.0)[3] | High (~0.92) | High (~0.9) |
| Photostability | High | High | Moderate (prone to photobleaching) |
| pH Sensitivity | Low | Low | High (fluorescence decreases at lower pH) |
| Hydrophobicity | High | Low (hydrophilic due to sulfonation) | Moderate |
| Signal-to-Noise Ratio | Can be lower due to non-specific binding | Generally high | Variable |
Key Insights:
-
Brightness and Photostability: this compound and Alexa Fluor 488 azide are both significantly more photostable than FAM azide, making them better choices for applications requiring long exposure times, such as live-cell imaging and super-resolution microscopy. All three probes exhibit high quantum yields, contributing to their brightness.
-
Environmental Sensitivity: this compound and Alexa Fluor 488 azide are relatively insensitive to pH changes, offering more stable fluorescence in various cellular compartments. In contrast, the fluorescence of FAM is pH-dependent, which can be a confounding factor in quantitative studies.
-
Specificity and Background: The hydrophobic nature of the BODIPY core in this compound can lead to increased non-specific binding to lipids and other hydrophobic cellular components, potentially resulting in higher background fluorescence and a lower signal-to-noise ratio compared to more hydrophilic probes. One study comparing the signal-to-noise ratios of BODIPY-FL, Cy3, and Sulfo-Cy3 azides in detecting incorporated 5-ethynyl-2'-deoxyuridine (EdU) in cells found that BODIPY-FL azide yielded the lowest signal-to-noise ratio of the three. Alexa Fluor 488, being sulfonated and highly hydrophilic, generally exhibits lower non-specific binding.
Experimental Protocols
To rigorously assess the specificity of different fluorescent azide probes, a standardized experimental workflow is crucial. Below are detailed protocols for labeling metabolically incorporated alkynes in cells and for quantifying labeling specificity.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol describes a general method for labeling alkyne-modified biomolecules in fixed cells with a fluorescent azide.
Materials:
-
Cells cultured on coverslips containing metabolically incorporated alkyne-modified molecules (e.g., L-homopropargylglycine (HPG) for protein synthesis or EdU for DNA replication).
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer: 100 mM Tris-HCl, pH 8.5
-
Fluorescent azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)
-
DNA stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the following in order:
-
885 µL of click reaction buffer
-
5 µL of fluorescent azide stock solution (final concentration: 50 µM)
-
10 µL of CuSO₄ stock solution (final concentration: 1 mM)
-
100 µL of sodium ascorbate stock solution (final concentration: 50 mM)
-
-
Vortex the cocktail to mix.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Quantification of Labeling Specificity and Signal-to-Noise Ratio
This protocol outlines a method for quantifying the specificity of fluorescent azide labeling using fluorescence microscopy and image analysis.
Procedure:
-
Prepare two sets of samples for each fluorescent azide being tested:
-
Positive sample: Cells metabolically labeled with an alkyne-containing molecule and then subjected to the CuAAC reaction with the fluorescent azide (as described in Protocol 1).
-
Negative control sample: Cells not treated with the alkyne-containing molecule but subjected to the same fixation, permeabilization, and CuAAC reaction conditions. This control is essential to determine the level of non-specific binding of the fluorescent azide.
-
-
Image Acquisition:
-
Using a fluorescence microscope, capture images of multiple fields of view for both the positive and negative control samples for each fluorescent azide.
-
It is critical to use the same acquisition settings (e.g., exposure time, gain) for all samples being compared to ensure a fair comparison.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
-
For the positive samples:
-
Define regions of interest (ROIs) that correspond to the specifically labeled structures (e.g., the nucleus for EdU labeling, the entire cell for HPG labeling).
-
Measure the mean fluorescence intensity within these ROIs (this is the "Signal").
-
Define ROIs in background areas of the same image where there are no cells.
-
Measure the mean fluorescence intensity of these background ROIs (this is the "Background").
-
-
For the negative control samples:
-
Define ROIs over the entire area of several cells.
-
Measure the mean fluorescence intensity within these ROIs. This represents the intensity due to non-specific binding.
-
-
-
Calculations:
-
Signal-to-Background Ratio: For each positive image, calculate this as: Signal / Background.
-
Signal-to-Noise Ratio: A more comprehensive measure of specificity can be calculated as: (Mean intensity of positive ROIs - Mean intensity of negative control ROIs) / Standard deviation of the intensity in the negative control ROIs.
-
Non-Specific Binding: The mean fluorescence intensity of the negative control cells directly provides a measure of the non-specific binding for each fluorescent azide.
-
Visualizations
To aid in understanding the experimental workflows, the following diagrams are provided.
References
A Head-to-Head Comparison of BDP FL Azide and its Alternatives for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bio-imaging, the selection of the optimal azide-functionalized dye is critical for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of the performance of BDP FL azide with other popular green-emitting fluorescent azides, including Alexa Fluor 488 azide and Cy3 azide, across a range of microscopy techniques. The information presented is supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.
This compound, a member of the BODIPY family of dyes, is renowned for its exceptional photostability and high fluorescence quantum yield.[1][2] These characteristics make it a strong candidate for demanding applications such as live-cell imaging and super-resolution microscopy. However, a direct comparison with other commonly used fluorescent azides is essential for determining the most suitable probe for a given experiment.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound, Alexa Fluor 488 azide, and Cy3 azide. It is important to note that these values can be influenced by the local environment and conjugation to biomolecules.
| Property | This compound | Alexa Fluor 488 Azide | Cy3 Azide |
| Excitation Max (nm) | ~503[3] | ~495 | ~550 |
| Emission Max (nm) | ~512[3] | ~519 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000[3] | ~71,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.9 (high) | ~0.92 | ~0.15 |
| Relative Brightness | Very High | Very High | High |
| Photostability | Very High | High | Moderate |
| pH Sensitivity | Low | Low (pH 4-10) | Moderate |
Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
Performance in Key Microscopy Techniques
Confocal Microscopy
In conventional confocal microscopy, photostability is a key factor for obtaining high-quality images with a good signal-to-noise ratio, especially during time-lapse imaging of live cells. The high photostability of this compound makes it an excellent choice for these applications, minimizing signal loss during prolonged laser exposure. While Alexa Fluor 488 also exhibits high photostability, BDP FL dyes are generally considered to be among the most photostable organic fluorophores available. Cy3, while bright, is known to be more susceptible to photobleaching compared to BDP FL and Alexa Fluor 488.
Super-Resolution Microscopy (STORM & STED)
Super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) microscopy place extreme demands on fluorophore performance.
For STED microscopy , the fluorophore must be efficiently depleted by the STED laser without significant photobleaching. The choice of fluorophore is critical, and its performance can be system- and dye-specific. While a comprehensive list of STED-validated dyes often includes Alexa Fluor 488, the suitability of this compound would need to be empirically determined for a specific STED setup.
Two-Photon Microscopy
Two-photon microscopy utilizes the near-infrared (NIR) excitation of fluorophores, offering deeper tissue penetration and reduced phototoxicity. The efficiency of a fluorophore in two-photon microscopy is determined by its two-photon absorption cross-section (δ). While specific two-photon cross-section data for this compound is limited, BODIPY derivatives have been shown to possess significant two-photon absorption, with some exhibiting very high cross-section values. Alexa Fluor 488 is also a commonly used dye in two-photon microscopy, with established two-photon excitation spectra. A direct comparison of the two-photon brightness (δ x Φ) would be necessary to determine the superior probe for a specific two-photon imaging experiment.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of fluorescent probe performance. Below are representative protocols for labeling and imaging.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Fixed Cells
This protocol describes a general workflow for labeling alkyne-modified biomolecules within fixed cells using a fluorescent azide.
Materials:
-
Fixed cells containing alkyne-modified biomolecules on coverslips
-
Fluorescent azide (this compound, Alexa Fluor 488 azide, or Cy3 azide) stock solution (e.g., 10 mM in DMSO)
-
Click-iT® reaction buffer kit or individual components:
-
Copper (II) sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)
-
Reducing agent solution (e.g., 500 mM sodium ascorbate in H₂O, freshly prepared)
-
Copper chelating ligand (e.g., TBTA or THPTA) solution (e.g., 50 mM in DMSO/t-BuOH)
-
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
DAPI or Hoechst for nuclear counterstaining (optional)
-
Antifade mounting medium
Procedure:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
439 µL PBS
-
10 µL of 50 mM Copper (II) sulfate
-
1 µL of 50 mM chelating ligand
-
25 µL of 500 mM sodium ascorbate
-
2.5 µL of 10 mM fluorescent azide stock solution (final concentration 50 µM) Vortex briefly after each addition.
-
-
Labeling: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate with DAPI or Hoechst solution according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the samples using a suitable fluorescence microscope.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells
This protocol outlines a general procedure for labeling azide-modified biomolecules on or within live cells using a cyclooctyne-functionalized dye. This method avoids the use of a copper catalyst, which can be toxic to cells.
Materials:
-
Live cells expressing or metabolically incorporating azide-functionalized biomolecules
-
Cyclooctyne-functionalized fluorescent dye (e.g., BDP FL-DBCO, Alexa Fluor 488-DBCO) stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Plate cells in a glass-bottom dish suitable for live-cell imaging and allow them to adhere.
-
Labeling: Replace the culture medium with pre-warmed live-cell imaging medium containing the cyclooctyne-functionalized fluorescent dye at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Image the cells immediately using a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
Visualizing the Workflow and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General workflow for bioorthogonal labeling using click chemistry.
Caption: Comparison of photostability between BDP FL, Alexa Fluor 488, and Cy3 azides.
References
A Head-to-Head Comparison of BDP FL Azide and Cy3 Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly influences experimental outcomes. This guide provides a comprehensive, data-driven comparison between two popular fluorophores: BDP FL azide and Cy3. We will delve into their photophysical properties, labeling chemistries, and overall performance to help you make an informed choice for your specific application.
This compound belongs to the BODIPY (boron-dipyrromethene) class of dyes, known for their sharp emission spectra, high quantum yields, and relative insensitivity to environmental factors.[1] Cy3 is a member of the cyanine dye family, widely recognized for its high molar extinction coefficient and extensive use in applications like FRET (Förster Resonance Energy Transfer) and biomolecule labeling.[2][3]
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is the most critical determinant of its performance and is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). A higher brightness value indicates a stronger fluorescent signal, enabling more sensitive detection.
| Property | This compound | Cy3 |
| Excitation Maximum (λex) | ~503 nm[4][5] | ~554 nm |
| Emission Maximum (λem) | ~509 nm | ~568 nm |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.97 | ~0.15 - 0.24 |
| Calculated Brightness (ε × Φ) | 89,240 | 22,500 - 36,000 |
As the data indicates, BDP FL boasts a significantly higher quantum yield, approaching unity, which makes it an exceptionally efficient and bright green-emitting fluorophore despite its lower molar extinction coefficient compared to Cy3. Cy3's quantum yield is notably lower and can be more sensitive to its environment. Consequently, BDP FL is calculated to be substantially brighter than Cy3.
Performance Overview and Key Differences
This compound:
-
High Brightness: Its exceptional quantum yield results in a very bright signal, ideal for detecting low-abundance targets.
-
Photostability: BODIPY dyes are generally characterized by high stability against photobleaching, allowing for longer imaging acquisition times.
-
Environmental Insensitivity: The fluorescence of BDP FL is less affected by changes in solvent polarity or pH compared to many other dyes.
-
Labeling Chemistry: The azide functional group enables highly specific and efficient covalent labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. This bioorthogonal reaction targets alkyne-modified biomolecules with high precision.
Cy3:
-
High Extinction Coefficient: Cy3 captures light very efficiently, a property that makes it easily detectable.
-
Versatile Labeling: Cy3 is available with various reactive groups, most commonly as an N-hydroxysuccinimidyl (NHS) ester for labeling primary amines (e.g., on lysine residues in proteins).
-
Established Applications: It is a well-established dye, particularly for FRET applications when paired with Cy5, and is compatible with standard TRITC filter sets.
-
Environmental Sensitivity: Its fluorescence can be influenced by the local environment, which can be a disadvantage in some contexts but useful for creating responsive probes.
Experimental Protocols and Workflows
Accurate comparison requires standardized methodologies. Below are detailed protocols for labeling proteins with each dye and a general procedure for fluorescence measurement.
Protocol 1: Labeling of Alkyne-Modified Protein with this compound via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to a protein containing an alkyne group (e.g., incorporated via an unnatural amino acid).
Materials:
-
Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS).
-
This compound.
-
1.5x Protein Labeling Buffer (containing Cu(II) salt, THPTA ligand, and aminoguanidine).
-
Ascorbic acid solution (50 mM in water, freshly prepared).
-
DMSO (anhydrous).
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare Reagents: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare a fresh 50 mM solution of ascorbic acid in water.
-
Determine Reaction Volume: The volume of the alkyne-modified protein solution should not exceed 1/3 of the total reaction volume.
-
Set Up Reaction: In a microcentrifuge tube, combine the alkyne-modified protein with the 1.5x protein labeling buffer and vortex.
-
Add Dye: Add the this compound stock solution to the protein mixture. A 3-10 fold molar excess of the dye over the protein is recommended. Vortex thoroughly.
-
Initiate Reaction: Add the freshly prepared ascorbic acid solution to the mixture to reduce Cu(II) to the catalytic Cu(I) species. The final concentration of ascorbic acid should be around 5 mM.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purify: Remove the unreacted dye and catalyst by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.
-
Characterize: Determine the degree of labeling (DOL) and protein concentration using spectrophotometry.
Protocol 2: Labeling of Protein with Cy3 NHS Ester
This protocol details the labeling of primary amines on a protein (e.g., lysine residues) using an N-hydroxysuccinimidyl (NHS) ester derivative of Cy3.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).
-
Cy3 NHS ester.
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).
-
DMSO or DMF (anhydrous).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare Dye: Shortly before use, dissolve the Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Combine Reagents: While gently stirring or vortexing the protein solution, slowly add the dissolved Cy3 NHS ester. A dye-to-protein molar ratio of 10:1 is a common starting point.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature with continuous, gentle stirring, protected from light.
-
Quench Reaction (Optional): Add quenching buffer to react with any remaining NHS ester.
-
Purify: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with PBS.
-
Characterize: Determine the degree of labeling and protein concentration. Store the conjugate at 4°C (short-term) or -20°C (long-term), protected from light.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Determining absolute protein numbers by quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecopoeia.com [genecopoeia.com]
- 5. goldbio.com [goldbio.com]
Evaluating the Biocompatibility of BDP FL Azide for In Vivo Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into in vivo imaging, the selection of a suitable fluorescent probe is paramount. An ideal probe should not only provide a bright and stable signal but also exhibit excellent biocompatibility to ensure the integrity of the biological system under investigation. This guide provides a comprehensive comparison of BDP FL azide, a popular green-emitting fluorophore, with other commonly used alternatives, supported by experimental data and detailed protocols to aid in making an informed decision for your research needs.
This compound, a member of the borondipyrromethene (BODIPY) class of dyes, has gained significant traction in the field of bioimaging due to its exceptional photophysical properties. These include high fluorescence quantum yields, sharp emission spectra, and remarkable photostability compared to traditional dyes like fluorescein.[1] Its azide functionality allows for straightforward and efficient labeling of target molecules through "click chemistry," a bioorthogonal reaction that does not interfere with biological processes.[2] However, a thorough evaluation of its in vivo biocompatibility is crucial before its widespread adoption in preclinical and clinical studies.
Performance Comparison with Alternative Fluorophores
To provide a clear perspective, this section compares the performance of this compound with two widely used classes of fluorescent dyes: fluoresceins and cyanine dyes.
| Property | This compound | Fluorescein | Cyanine Dyes (e.g., Cy5, Cy7) |
| Photostability | High[1] | Low to Moderate | Moderate to High |
| Quantum Yield | High | High | Moderate to High |
| Toxicity | Generally Low | Low, but phototoxicity can be a concern | Variable, can be concentration-dependent |
| pH Sensitivity | Low | High | Low |
| In Vivo Imaging Wavelength | Visible (Green) | Visible (Green) | Near-Infrared (NIR) |
| Bioorthogonal Labeling | Yes (via azide) | No (requires chemical modification) | Can be modified for bioorthogonal labeling |
Table 1: Comparison of Key Properties of this compound, Fluorescein, and Cyanine Dyes. This table summarizes the general characteristics of the three classes of fluorescent probes. Specific properties can vary depending on the exact molecular structure and modifications.
Experimental Data Summary
Biodistribution studies are critical to understanding the in vivo fate of a fluorescent probe. The biodistribution of this compound can be influenced by the properties of the molecule it is conjugated to. Unconjugated, small-molecule BODIPY dyes are generally cleared from the body through hepatobiliary and renal pathways. The biodistribution of fluorescein is characterized by rapid distribution and renal clearance. Cyanine dyes, particularly the near-infrared (NIR) emitting ones, are often utilized for their deep tissue penetration and can exhibit varied biodistribution patterns with accumulation in organs like the liver and spleen, depending on their charge and lipophilicity.
Experimental Protocols
To ensure the reproducibility and reliability of biocompatibility studies, standardized protocols are essential. Below are detailed methodologies for key experiments.
In Vivo Cytotoxicity Assay
This protocol is designed to assess the short-term toxicity of a fluorescent probe in a mouse model.
Materials:
-
This compound (or alternative fluorescent probe)
-
Healthy mice (e.g., BALB/c, 6-8 weeks old)
-
Sterile saline solution
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies
-
Tissue collection tools
-
Formalin (10% neutral buffered)
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of the fluorescent probe in a biocompatible solvent (e.g., DMSO) and dilute it to the desired concentrations with sterile saline.
-
Administration: Divide mice into groups (e.g., control, low dose, high dose). Administer the fluorescent probe solution via intravenous (tail vein) or intraperitoneal injection. The control group should receive the vehicle solution only.
-
Observation: Monitor the animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance, at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).
-
Blood Collection: At the end of the observation period, anesthetize the mice and collect blood samples via cardiac puncture for hematological and serum chemistry analysis.
-
Tissue Collection and Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, lungs, heart, and brain), fix them in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with H&E for histopathological examination.
Biodistribution and Clearance Study
This protocol outlines the procedure for determining the in vivo distribution and clearance rate of a fluorescent probe.
Materials:
-
Fluorescent probe of interest
-
In vivo imaging system (e.g., IVIS)
-
Healthy mice
-
Anesthetic
-
Surgical tools for organ harvesting
Procedure:
-
Animal Preparation: Anesthetize the mice and acquire a baseline fluorescence image using the in vivo imaging system.
-
Probe Administration: Inject the fluorescent probe intravenously.
-
In Vivo Imaging: Acquire whole-body fluorescence images at multiple time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) post-injection to monitor the distribution and clearance of the probe.
-
Ex Vivo Organ Imaging: At the final time point, euthanize the mouse and dissect the major organs. Arrange the organs in the imaging system and acquire a final fluorescence image to quantify the probe accumulation in each organ.
-
Data Analysis: Analyze the fluorescence intensity in different regions of interest (ROIs) corresponding to the organs at each time point to determine the biodistribution and clearance kinetics.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of BDP FL Azide
For researchers and professionals in scientific fields, adherence to strict safety protocols for chemical handling and disposal is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of BDP FL azide, a fluorescent dye containing an azide functional group. While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, the presence of the azide group necessitates special handling precautions due to the potential for forming explosive compounds.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both solid and solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.[1]
Core Hazard of Azide-Containing Compounds
The primary hazard associated with this compound is the azide functional group. Azide compounds can react with certain metals, such as lead and copper which are often found in plumbing systems, to form highly sensitive and explosive metal azides.[2] Therefore, under no circumstances should this compound or solutions containing it be disposed of down the drain .[2] All waste containing this reagent must be treated as hazardous chemical waste.
Quantitative Data and Handling Parameters
The following table summarizes key characteristics and recommended handling guidelines for this compound based on available safety data and general laboratory practices.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid in a sealed container. | To prevent aerosolization and spillage. |
| Working Concentration | Use the lowest concentration required for the experiment. | To minimize the volume of hazardous waste generated. |
| Waste Storage | Segregated, clearly labeled, and sealed containers. | To prevent reactions with incompatible chemicals and ensure proper identification for disposal. |
| pH of Aqueous Waste | Neutral (pH 6-8) before any potential deactivation procedure. | To minimize reactivity. |
| Recommended Storage | Store at -20°C in the dark, away from moisture.[3] | To maintain chemical stability. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of various waste streams containing this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for hazardous solid waste.
-
Organic Solutions: For small volumes of this compound dissolved in organic solvents (e.g., DMF, DMSO, alcohols), absorb the liquid onto an inert material like vermiculite or sand. Place the absorbed material into a designated, chemically resistant container with a secure lid for hazardous waste.
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless instructed by your institution's safety office.
-
Contaminated Labware: Dispose of grossly contaminated disposable labware (e.g., pipette tips, microfuge tubes) as solid hazardous waste. Decontaminate glassware that has come into contact with this compound by rinsing with a suitable organic solvent (such as ethanol or acetone), collecting the rinse as hazardous waste. Afterward, the glassware can be washed with soap and water.
Step 2: Potential Deactivation of Aqueous Azide Waste (Expert Use Only)
Caution: This procedure should only be performed by trained personnel in a chemical fume hood and in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.
For dilute aqueous solutions (≤5% azide), chemical deactivation can be considered to mitigate the explosive hazard. A common method involves reacting the azide with nitrous acid.
-
In a three-necked flask equipped with a stirrer and a dropping funnel within a chemical fume hood, place the aqueous solution containing this compound.
-
Slowly add a 20% aqueous solution of sodium nitrite (approximately 1.5g of sodium nitrite for every 1g of sodium azide).
-
Gradually add a 20% aqueous solution of sulfuric acid with continuous stirring until the mixture is acidic. Crucially, the acid must be added after the nitrite to prevent the formation of toxic and volatile hydrazoic acid (HN3) .
-
After the reaction is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution before collecting it as hazardous waste.
Step 3: Final Disposal
-
Labeling and Storage: Ensure all waste containers are accurately and clearly labeled with their contents (i.e., "this compound Waste," "Hazardous Waste: Azide Compound"). Store the sealed containers in a designated, safe secondary containment area until pickup.
-
Contact EHS Office: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to arrange for the pickup and final disposal of the consolidated waste. Always follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling BDP FL Azide
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental success. BDP FL azide, a fluorescent dye used in "click chemistry," requires careful management throughout its lifecycle in the laboratory—from acquisition to disposal. While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, it belongs to the organic azide family, a class of compounds known for potential reactivity.[1] Therefore, a comprehensive safety strategy that respects the general hazards of organic azides is essential.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of any potential dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling
All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] A designated and clearly labeled area for working with azides is recommended.
1. Preparation:
-
Before handling the compound, ensure that all necessary PPE is worn correctly.
-
Cover the work surface with disposable plastic-backed absorbent pads to contain any potential spills.
-
Have all necessary equipment, such as non-metal spatulas (plastic or ceramic) and appropriate solvents, ready.[][3] Using metal spatulas is strongly discouraged as they can form shock-sensitive metal azides with some azide compounds.
2. Weighing and Reconstitution:
-
If working with the solid form, handle it carefully to avoid creating dust.
-
When preparing a solution, slowly add the solvent to the solid to prevent aerosolization. This compound is soluble in organic solvents like alcohols, DMF, and DMSO.
-
Keep the container tightly sealed when not in use.
3. Experimental Use:
-
Perform all reactions in appropriate glassware. Avoid getting the azide solution on ground glass joints, as friction could potentially be a source of ignition for less stable azides.
-
Ensure that the experimental setup is secure and stable.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent accidental reactions and environmental contamination. Azide-containing waste should be managed as hazardous waste.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, absorbent pads), and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Crucially, do not mix azide waste with acidic waste. Azides can react with acids to form highly toxic and explosive hydrazoic acid.
-
Avoid disposing of azide-containing solutions down the drain, which could lead to the formation of explosive metal azides in the plumbing.
2. Decontamination:
-
Decontaminate non-disposable equipment that has come into contact with this compound by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.
3. Final Disposal:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Stability and Storage
This compound is described as a photostable dye. For long-term storage, it should be kept at -20°C in the dark. It can be transported at room temperature for up to three weeks. The molecular structure of this compound (C17H21BF2N6O) suggests a relatively stable compound for an organic azide based on the "Rule of Six" and carbon-to-nitrogen ratio, which are general guidelines for assessing the stability of such molecules.
Below is a visual workflow for the safe handling and disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
